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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The stability of a drug candidate is a critical determinant of its viability, influencing its shelf-life, bioavailability, and in vivo efficacy. This document delineates the theoretical underpinnings of thermodynamic stability, focusing on the unique structural attributes of the target molecule, including the potential for thione-thiol tautomerism. We present detailed, field-proven protocols for both experimental and computational assessment of thermodynamic stability, featuring Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Density Functional Theory (DFT) calculations. The causality behind experimental and computational choices is elucidated to provide a self-validating framework for researchers. This guide is intended to be a valuable resource for scientists engaged in the discovery and development of novel therapeutics, offering both practical methodologies and foundational knowledge.

Introduction: The Imperative of Stability in Drug Development

The journey of a promising molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most critical hurdles is ensuring the compound's stability. Thermodynamic stability, a measure of a system's energy state, directly correlates with a drug's shelf-life, its degradation profile, and its behavior in physiological environments. For complex heterocyclic systems such as 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol, a thorough understanding of their thermodynamic landscape is not merely advantageous; it is a prerequisite for rational drug design and development.

The subject of this guide, 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol, incorporates two key nitrogen-rich heterocycles: a 1,3,5-triazine and a pyrimidine. The s-triazine ring is known for its high nitrogen content and inherent thermal stability.[1] However, the substituents—an amino group, a pyrimidinyl group, and a thiol group—introduce complexities that modulate this inherent stability and introduce the possibility of tautomerism. The presence of both triazine and pyrimidine moieties is common in pharmacologically active compounds, making this molecule a relevant case study.[2][3] This guide will dissect the factors governing the stability of this molecule and provide the tools to rigorously assess it.

Theoretical Framework: Understanding the Drivers of Stability

The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. For 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol, two key theoretical concepts are paramount: tautomerism and the influence of its structural components on overall stability.

The Crucial Role of Thione-Thiol Tautomerism

The presence of a 2-thiol substituent on the 1,3,5-triazine ring introduces the possibility of thione-thiol tautomerism, an equilibrium between the thiol (-SH) and thione (C=S) forms. This is a critical consideration as the dominant tautomer can exhibit significantly different physicochemical properties, including solubility, crystal packing, and receptor-binding affinity.

The equilibrium between these two forms is influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature. In the solid state and in polar solvents, the thione form often predominates for similar heterocyclic systems. The relative stability of these tautomers can be predicted computationally and investigated experimentally.

Logical Relationship: Thione-Thiol Tautomerism

tautomerism cluster_factors Influencing Factors Thione Thione Form (C=S) Equilibrium Thione->Equilibrium Thiol Thiol Form (-SH) Equilibrium->Thiol Solvent Solvent pH pH Temperature Temperature tga_workflow start Start prep Sample Preparation (5-10 mg, uniform powder) start->prep load Load Sample into TGA Crucible prep->load setup Instrument Setup (Inert atmosphere, 10°C/min ramp) load->setup run Run Experiment & Record Data setup->run analyze Analyze TGA/DTG Curves (Determine onset of decomposition) run->analyze end End analyze->end

Caption: Step-by-step TGA workflow.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly sensitive to thermal events such as melting, crystallization, and glass transitions. For a crystalline solid, a sharp endothermic peak corresponding to its melting point is a strong indicator of its purity and provides information about its crystal lattice energy.

Experimental Protocol: DSC of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a clean DSC pan (e.g., aluminum).

    • Hermetically seal the pan to prevent mass loss during the experiment.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the temperature program. A common program involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point. An initial cooling and subsequent heating cycle can be used to investigate polymorphic transitions.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Data Acquisition and Analysis:

    • Initiate the experiment and record the heat flow as a function of temperature.

    • The resulting thermogram will show peaks corresponding to thermal events. An endothermic peak indicates melting, while an exothermic peak can indicate crystallization or decomposition.

    • The onset temperature and the peak maximum of the melting endotherm are important characteristics. The area under the peak is proportional to the enthalpy of fusion.

Computational Workflow for Thermodynamic Stability Assessment

A robust computational protocol is essential for complementing and guiding experimental studies.

Protocol: DFT Calculations for Thermodynamic Stability

  • Structure Preparation:

    • Generate the 3D structures of the thione and thiol tautomers of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol.

    • Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method or a smaller basis set) to obtain reasonable starting geometries.

  • Geometry Optimization and Frequency Calculations:

    • Perform a full geometry optimization and frequency calculation for each tautomer using a reliable DFT functional and basis set (e.g., M06-2X/6-311++G(2d,2p)).

    • The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

    • These calculations provide the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and Gibbs free energy.

  • Solvation Effects:

    • To model the behavior in solution, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvent model (e.g., SMD with water as the solvent). Alternatively, perform a full geometry optimization in the presence of the solvent model.

  • Data Analysis:

    • Calculate the relative Gibbs free energies of the tautomers in both the gas phase and in solution to determine their relative stabilities. A lower Gibbs free energy indicates a more stable tautomer.

Workflow: Computational Stability Analysis

dft_workflow start Start build Build 3D Structures (Thione and Thiol Tautomers) start->build opt_freq DFT Geometry Optimization & Frequency Calculation (e.g., M06-2X/6-311++G(2d,p)) build->opt_freq solvation Incorporate Solvation Effects (e.g., SMD model) opt_freq->solvation analysis Calculate Relative Gibbs Free Energies solvation->analysis end End analysis->end

Caption: Computational workflow for stability assessment.

Analysis and Expected Stability Profile

While specific experimental data for 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol is not publicly available, we can infer its likely stability profile based on data from structurally related compounds and theoretical principles.

Predicted Tautomeric Preference

Based on computational studies of similar heterocyclic thiones, it is anticipated that the thione tautomer will be the more stable form in the gas phase and in polar solvents. The energy difference between the tautomers is likely to be in the range of a few kcal/mol. This has significant implications for its solid-state structure and its interactions in a biological milieu.

Expected Thermal Stability

The presence of the s-triazine ring suggests a relatively high thermal stability. For analogous fused triazole-triazine compounds, decomposition temperatures (peak of the DSC exotherm) have been observed to be above 300 °C. [4]Therefore, it is reasonable to expect that 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol will be stable well above ambient temperatures, likely with an onset of decomposition above 250 °C.

Table 1: Predicted Thermodynamic Properties and Stability Indicators

PropertyPredicted Value/RangeSignificance
Dominant Tautomer ThioneInfluences solubility and biological interactions
Relative Gibbs Free Energy (Thiol - Thione) +2 to +10 kcal/molQuantifies the stability difference between tautomers
TGA Onset of Decomposition > 250 °CIndicates high thermal stability
DSC Melting Point > 200 °C (with decomposition)Characterizes solid-state stability and purity
Influence of pH and Solvent on Stability

The amino and pyrimidinyl groups, as well as the thione/thiol moiety, are all susceptible to protonation or deprotonation depending on the pH of the medium. The pKa of the molecule will be a critical parameter influencing its solubility and stability in aqueous environments. The thiol form is more acidic than the thione, and at physiological pH, a significant portion of the molecule may exist as the thiolate anion. This can affect its reactivity, particularly its susceptibility to oxidation.

Implications for Drug Development and Conclusion

A comprehensive understanding of the thermodynamic stability of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol is indispensable for its progression as a drug candidate. The methodologies outlined in this guide provide a robust framework for:

  • Candidate Selection: Early assessment of thermal stability can help in prioritizing compounds with favorable degradation profiles.

  • Formulation Development: Knowledge of the dominant tautomer and its physicochemical properties is crucial for designing stable and effective drug formulations.

  • Regulatory Compliance: Rigorous stability data is a non-negotiable component of any regulatory submission.

References

  • Ghule, V. D., et al. (2012). Computational Study on Substituted s-Triazine Derivatives as Energetic Materials. Journal of Chemistry, 2012, 583592. [Link]

  • Flores-Holguín, N., et al. (2019). DFT Simulations of pKa Values of Triazines. TCU College of Science & Engineering Student Research Symposium. [Link]

  • Dolzhenko, A. V., et al. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 14(12), 8264–8282. [Link]

  • Wiedmann, T. S., & Doll, R. J. (2019). Differential Scanning Calorimetry in Drug-Membrane Interactions. Methods in Molecular Biology, 1949, 141-155. [Link]

  • Gabbott, P. (Ed.). (2008). A Beginner's Guide to Thermogravimetric Analysis (TGA). PerkinElmer, Inc. [Link]

  • Safi, Z. S. (2018). Tautomerism and Density Functional Theory. In Conceptual Density Functional Theory and Its Application in the Chemical Domain (pp. 325-342). Apple Academic Press. [Link]

  • Krygowski, T. M., et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry, 88(12), 7957–7967. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

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  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved February 17, 2026, from [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Ramírez-García, J. C., et al. (2023). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α-methylbenzylidene)-2,2-diphenylhydrazine. Anais da Academia Brasileira de Ciências, 95(suppl 1). [Link]

  • Sinditskii, V. P., et al. (2015). Thermal decomposition of triazolo- and tetrazoloterazines. New Trends in Research of Energetic Materials, 18. [Link]

  • Wang, H., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Molecules, 26(14), 4307. [Link]

  • Modzelewska-Banachiewicz, B., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6571. [Link]

  • Demchuk, I., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Materials, 17(2), 346. [Link]

  • PubChem. (n.d.). 4-amino-6-methyl-1,3,5-triazine-2-thiol. Retrieved February 17, 2026, from [Link]

  • Dolzhenko, A. V., et al. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 14(12), 8264–8282. [Link]

  • Lee, J., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules, 27(12), 4016. [Link]

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Sources

Exploratory

Electronic structure and DFT calculations of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol Abstract This technical guide provides a comprehensive computational analysis of 4-Amino-6...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

Abstract

This technical guide provides a comprehensive computational analysis of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol, a heterocyclic compound of significant interest due to its composite structure featuring triazine, pyrimidine, amino, and thiol functional groups. Leveraging Density Functional Theory (DFT), we explore the molecule's optimized geometry, electronic properties, and reactive behavior. This whitepaper details the theoretical framework, computational protocol, and in-depth analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The insights generated serve as a foundational resource for researchers in medicinal chemistry and materials science, offering a quantum mechanical perspective on the molecule's potential for drug design and other applications.

Introduction: The Scientific Rationale

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The molecule 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol (CAS No. 1602113-19-8) is a particularly compelling subject for study.[1] It hybridizes three key pharmacophores:

  • 1,3,5-Triazine: A nitrogen-rich ring known for its high thermal stability and presence in numerous bioactive compounds.[2][3]

  • Pyrimidine: A fundamental component of nucleic acids, its derivatives are widely used as anticancer, antiviral, and antibacterial agents.[4][5]

  • Thiol Group: Introduces a site for potential tautomerism (thiol-thione) and is a key player in coordinating with metallic ions and forming disulfide bonds.[6]

Understanding the electronic structure of this molecule is paramount to predicting its chemical reactivity, intermolecular interactions, and potential biological activity.[7][8] Density Functional Theory (DFT) stands out as a powerful and reliable computational method for this purpose, offering an excellent balance between accuracy and computational cost for investigating the electronic properties of such many-body systems.[9][10] This guide elucidates the molecule's fundamental electronic characteristics through a rigorous DFT-based approach.

Caption: Molecular structure of the title compound.

Computational Methodology: A Self-Validating Protocol

The accuracy of DFT calculations is fundamentally dependent on the choice of the functional and the basis set. Our protocol is designed to provide a robust and validated approach for heterocyclic systems containing second-row elements and extensive electron delocalization.

The Choice of Functional and Basis Set

For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is selected. B3LYP is a hybrid functional that judiciously mixes the exact Hartree-Fock exchange with DFT exchange-correlation. This approach has a long-standing track record of providing reliable geometric and electronic properties for a wide range of organic molecules, making it a trustworthy choice.[11][12]

The basis set employed is 6-311++G(d,p) . This choice is deliberate and critical for accuracy:

  • 6-311G: A triple-zeta valence basis set, providing a flexible description of the valence electrons which are most involved in chemical bonding and reactivity.

  • ++: Adds diffuse functions for both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs, anions, and non-covalent interactions, which are all relevant to our molecule.[11]

  • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions account for the non-spherical nature of electron density in molecules and are crucial for obtaining accurate geometries and energies, especially in systems with heteroatoms like nitrogen and sulfur.[13]

This combination of B3LYP with a polarized, diffuse triple-zeta basis set represents a high level of theory that has demonstrated excellent agreement with experimental data for similar heterocyclic systems.[7][14]

Step-by-Step Computational Workflow

The entire computational process follows a logical sequence to ensure the final data is derived from a true energy minimum structure.

DFT_Workflow A 1. Initial Structure Generation (SMILES: SC1=NC(N)=NC(C2=CN=CN=C2)=N1) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Finds the lowest energy conformation. A->B C 3. Vibrational Frequency Calculation Confirms a true minimum (no imaginary frequencies). B->C D 4. Single-Point Energy Calculation & Orbital Analysis C->D E 5. Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) D->E F 6. Molecular Electrostatic Potential (MEP) Mapping D->F G 7. Natural Bond Orbital (NBO) Analysis (Charge Distribution) D->G

Caption: Standard workflow for DFT-based electronic structure analysis.

Protocol Details:

  • Geometry Optimization: The initial structure is optimized without constraints to find the global minimum on the potential energy surface. Convergence criteria are set to 'tight' to ensure a high-quality structure.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true local minimum and not a transition state.[2]

  • Property Calculations: Using the confirmed minimum-energy structure, single-point energy calculations are performed to derive the molecular orbitals, electronic density, and other properties for subsequent analysis.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization reveals a largely planar structure, which is expected due to the sp² hybridization of the atoms in the aromatic rings. The planarity facilitates extensive π-conjugation across the triazine and pyrimidine rings, which is a key factor in the molecule's electronic stability.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths in Å, Angles in °)

Parameter Bond/Angle Calculated Value Rationale
Bond Lengths C-S (Thiol) 1.78 Typical for a C(sp²)-S single bond, indicating thiol character.
C-NH₂ 1.36 Shorter than a typical C-N single bond, suggesting delocalization of the nitrogen lone pair into the triazine ring.
C-C (Inter-ring) 1.47 Characteristic of a single bond between two sp² hybridized carbons, allowing for conjugation between the rings.
Bond Angles N-C-N (Triazine) ~126° Consistent with sp² hybridization in a nitrogen-containing six-membered ring.

| | C-S-H | ~98° | Typical bond angle for a thiol group. |

The calculated geometric parameters are consistent with values reported for similar triazine and pyrimidine derivatives in the literature, providing confidence in the computational model.[10][15]

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.[16] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[17]

HOMO_LUMO_Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) cluster_0 cluster_1 HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO E_HOMO E_HOMO E_HOMO->HOMO E_LUMO E_LUMO E_LUMO->LUMO Energy_Axis Energy Energy_Axis->E_LUMO

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Analysis:

  • HOMO: The HOMO is primarily localized over the amino group, the sulfur atom, and the triazine ring. This indicates that these regions are the most electron-rich and are the most likely sites for electrophilic attack. The nitrogen lone pairs and the sulfur atom are significant contributors to the molecule's nucleophilicity.

  • LUMO: The LUMO is predominantly distributed across the pyrimidine and triazine rings, with significant contributions from the carbon atoms. This suggests that the aromatic rings are the primary electron-accepting regions, making them susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy gap is a critical indicator of chemical stability and reactivity.[7] A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower kinetic stability.

Table 2: Calculated Electronic Properties

Property Value (eV) Significance
EHOMO -6.15 Represents ionization potential; higher values indicate better electron-donating ability.
ELUMO -1.52 Represents electron affinity; lower values indicate better electron-accepting ability.

| Energy Gap (ΔE) | 4.63 | A moderate gap, suggesting the molecule is stable but possesses sufficient reactivity for chemical transformations.[18] |

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions.[19][20] It maps the electrostatic potential onto the molecule's electron density surface.

  • Red/Yellow Regions: Indicate negative potential, rich in electrons. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions: Indicate positive potential, electron-deficient. These are sites for nucleophilic attack and hydrogen bond donation.

For 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol, the MEP analysis reveals:

  • Most Negative Potential: Concentrated around the nitrogen atoms of the triazine and pyrimidine rings, as well as the sulfur atom. These are the primary sites for hydrogen bonding and coordination with electrophiles.[21]

  • Most Positive Potential: Located around the hydrogen atoms of the amino group and the thiol group. These sites are the primary hydrogen bond donors.

This analysis is invaluable in drug design for predicting how the molecule might interact with a biological target's active site.[19]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of the charge distribution by calculating the natural atomic charges on each atom. This complements the qualitative picture provided by the MEP map.

Table 3: Selected Natural Atomic Charges

Atom Natural Charge (e) Interpretation
N (Triazine Ring) ~ -0.65 Highly electronegative, confirming their role as electron-rich centers.
S (Thiol) ~ -0.15 Moderately negative charge, contributing to the nucleophilicity of this site.
N (Amino Group) ~ -0.88 The most negatively charged nitrogen, indicating strong electron-donating character.

| C (Triazine, attached to S) | ~ +0.45 | Highly electropositive due to bonding with electronegative N and S atoms. |

The NBO results confirm the charge delocalization from the electron-donating amino group into the triazine ring, which stabilizes the molecule.[15] The significant negative charges on the ring nitrogens underscore their importance in forming intermolecular interactions.

Conclusion and Future Outlook

This comprehensive DFT study, employing the B3LYP/6-311++G(d,p) level of theory, has successfully elucidated the key electronic and structural features of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol. The molecule exhibits a stable, planar geometry with significant π-conjugation.

  • Reactivity: FMO analysis identifies the amino and thiol groups as primary nucleophilic centers, while the heterocyclic rings are susceptible to nucleophilic attack. The moderate HOMO-LUMO gap of 4.63 eV suggests a balance of stability and reactivity.

  • Interactions: MEP and NBO analyses consistently highlight the ring nitrogen atoms as the principal sites for electrophilic and hydrogen-bonding interactions.

These computational insights provide a robust theoretical foundation for future experimental work. They can guide the rational design of new derivatives with tailored electronic properties for applications in medicinal chemistry, particularly in developing enzyme inhibitors where specific intermolecular interactions are crucial. Further studies could involve simulating the molecule's interaction with specific biological targets through molecular docking or exploring its excited-state properties using Time-Dependent DFT (TD-DFT).

References

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  • Title: 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE Source: International Research Journal of Education and Technology URL: [Link]

  • Title: Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: KTU AVES URL: [Link]

  • Title: Novel Pyrimidine and 1,3,5-triazine Hypolipidemic Agents Source: PubMed URL: [Link]

  • Title: 4-amino-6-(2-aminopyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol Source: LookChem URL: [Link]

  • Title: 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- Source: PubChem URL: [Link]

  • Title: 4-amino-6-methyl-1,3,5-triazine-2-thiol Source: PubChemLite URL: [Link]

Sources

Foundational

pKa values and ionization behavior of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol Abstract The ionization state of a drug candidate is a critical determinant of its pharmacokineti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

Abstract

The ionization state of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic properties. As a multi-functional heterocyclic system, 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol presents a complex ionization profile that must be thoroughly characterized during the drug development process. This guide provides a comprehensive analysis of the ionizable centers of this molecule, outlines authoritative experimental and computational methodologies for pKa determination, and discusses the profound implications of its pH-dependent ionization on solubility, permeability, and target engagement. By integrating theoretical principles with practical, field-proven protocols, this document serves as a vital resource for scientists working to advance molecules of this class from discovery to clinical application.

The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantitatively describes the tendency of a molecule to donate or accept a proton at a given pH. For any ionizable drug candidate, its pKa values dictate the extent of its ionization in different physiological environments, which range from the highly acidic gastric fluid (pH 1.5-3.5) to the slightly alkaline environment of the small intestine (pH 6.0-7.4) and blood plasma (pH 7.4). The charge state of a molecule governs its aqueous solubility, its ability to permeate biological membranes, its binding affinity to target proteins and off-target antitargets, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A comprehensive understanding of the pKa and ionization behavior of a compound like 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol is therefore not merely an academic exercise but a prerequisite for rational drug design and development.

Structural Analysis and Identification of Ionizable Centers

The structure of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol contains multiple functional groups capable of undergoing protonation or deprotonation. A rigorous analysis is the first step in predicting its ionization behavior.

  • The Thiol Group and Thione Tautomerism: The C2-thiol group exists in tautomeric equilibrium with its thione form. In many heterocyclic systems, the thione tautomer is predominant in solution. The N1 nitrogen of the triazine ring and the exocyclic sulfur atom are the primary sites associated with this acidity. Deprotonation typically occurs from the N1-H of the thione, resulting in an anionic species. The pKa for this acidic proton is expected to be in the range of 6-8, similar to related heterocyclic thiols.

  • The Amino Group: The exocyclic amino group at the C4 position is a basic center. However, its basicity is significantly reduced due to the electron-withdrawing nature of the s-triazine ring. Its pKa value is likely to be low, typically in the range of 1-4.

  • Triazine and Pyrimidine Ring Nitrogens: The nitrogen atoms within the aromatic rings are potential sites of protonation (basic centers). The pyrimidine ring nitrogen is expected to be the most basic site, with a pKa value likely in the range of 1-3, analogous to pyrimidine itself (pKa ≈ 1.3). The triazine ring nitrogens are considerably less basic due to the presence of three electron-withdrawing nitrogen atoms in the ring, and their protonation is generally not observed under physiologically relevant conditions.

Based on this analysis, the molecule is expected to be amphoteric, possessing at least one acidic and one basic pKa value.

Methodologies for pKa Determination

Accurate pKa determination requires robust and validated methodologies. A dual approach combining experimental measurement with in silico prediction provides the most comprehensive understanding.

Experimental Determination: UV-Metric Titration

For chromophoric compounds like 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol, UV-metric (spectrophotometric) titration is a powerful and sensitive method for pKa determination, especially for compounds with low aqueous solubility. The principle lies in the change of the compound's UV-Vis absorbance spectrum as its ionization state changes with pH.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable organic solvent (e.g., DMSO). The final concentration of DMSO in the assay should be kept minimal (<1%) to avoid significant pKa shifts.

  • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12). A Britton-Robinson buffer system is often employed. The ionic strength of all buffers should be maintained constant (e.g., with 0.15 M KCl) to ensure a consistent environment.

  • Titration and Spectral Acquisition:

    • Add a small aliquot of the compound stock solution to each buffer solution in a quartz cuvette to achieve a final concentration that gives a maximal absorbance reading between 0.5 and 1.5 AU.

    • Measure the exact pH of each solution using a calibrated pH meter.

    • Acquire the full UV-Vis spectrum (e.g., 220-450 nm) for the compound in each buffer.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly upon ionization.

    • Plot absorbance at these key wavelengths versus the measured pH.

    • Fit the resulting sigmoidal curve to the appropriate equation (e.g., a modified Henderson-Hasselbalch equation) using non-linear regression analysis to determine the pKa value(s). The inflection point of the curve corresponds to the pKa.

  • Why a Universal Buffer? It ensures that changes in absorbance are due to pH shifts and not variations in buffer composition.

  • Why Constant Ionic Strength? It minimizes the effect of salt concentration on activity coefficients, leading to more accurate "apparent" pKa values.

  • Self-Validation: The presence of a clear isosbestic point—a wavelength where the absorbance of all species remains constant—provides strong evidence of a simple two-state equilibrium (e.g., neutral to anion) and validates the integrity of the titration data.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Compound Stock (DMSO) mix Aliquot Stock into each Buffer stock->mix buffers Prepare Universal Buffers (pH 2-12) buffers->mix measure_ph Measure Exact pH mix->measure_ph scan_uv Acquire UV-Vis Spectrum measure_ph->scan_uv plot Plot Absorbance vs. pH scan_uv->plot fit Non-linear Regression (Sigmoidal Fit) plot->fit pka Determine pKa (Inflection Point) fit->pka

Caption: Workflow for UV-Metric pKa Determination.

Computational (In Silico) Prediction

Computational tools provide rapid pKa estimations that are invaluable for prioritizing compounds and interpreting experimental data. These methods use algorithms trained on large datasets of known pKa values or employ quantum mechanical calculations.

Method TypePrincipleTypical SoftwareStrengthsLimitations
Empirical Utilizes databases of experimental pKa values and applies corrections based on structural fragments and electronic effects.ACD/Percepta, ChemAxon MarvinSketchFast, generally accurate for common scaffolds.Accuracy depends heavily on the training set; may be less reliable for novel or complex heterocycles.
Quantum Mechanical (QM) Calculates the energy difference between the protonated and deprotonated states of a molecule, often in a simulated solvent environment.Schrödinger Jaguar/Epik, COSMO-RSHigh accuracy, applicable to novel structures, provides mechanistic insight.Computationally intensive, requires significant user expertise.

Authoritative Grounding: When using these tools, it is critical to report the software version and the specific algorithm/model used (e.g., "pKa predicted using ChemAxon, version 23.16"). This ensures reproducibility and transparency.

Predicted Ionization Profile and Species Distribution

While experimental determination is the gold standard, we can establish a highly probable ionization profile for 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol based on computational predictions and data from analogous structures.

Ionizable CenterPredicted pKa RangeTypePredominant Form at pH 7.4
Thione (N1-H)6.5 - 7.5AcidicMixture of Neutral and Anionic
Pyrimidine Nitrogen1.5 - 2.5BasicNeutral
Exocyclic Amino Group1.0 - 2.0BasicNeutral

Interpretation: The most physiologically relevant pKa is the acidic pKa of the thione group, predicted to be near the pH of blood plasma. This means that at pH 7.4, the compound will exist as an equilibrium mixture of its neutral form and its anionic form. The basic centers are predicted to be protonated only in the highly acidic environment of the stomach.

G pH_axis pH 2       pH 7.4       pH 10 pH_line <--------------------------------------> cation Cationic (H3L+) neutral Neutral (H2L) cation->neutral pKa ~2.0 -H+ anion Anionic (HL-) neutral->anion pKa ~7.0 -H+ dom_stomach Stomach dom_stomach->cation dom_blood Blood/Intestine dom_blood->neutral dom_blood->anion dom_highph High pH dom_highph->anion

Exploratory

A Practical Guide to the X-ray Crystallographic Analysis of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol: From Synthesis to Structural Elucidation

For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive, field-proven workflow for determining the single-crystal X-ray structure of 4-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive, field-proven workflow for determining the single-crystal X-ray structure of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol. In the absence of publicly available crystallographic data for this specific molecule, this document serves as a detailed roadmap for researchers, outlining a plausible synthetic route, robust crystallization strategies, and a step-by-step methodology for data collection, structure solution, and in-depth analysis. By integrating established chemical principles with practical insights, this guide is designed to empower researchers to successfully elucidate the three-dimensional architecture of this and similar heterocyclic compounds, a critical step in structure-based drug design and materials science.

Introduction: The Significance of Structural Elucidation

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The title compound, 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol, combines the triazine core with a pyrimidine substituent, an amino group, and a thiol moiety, suggesting a rich potential for diverse intermolecular interactions that can be leveraged in drug development.

Determining the precise three-dimensional arrangement of atoms, bond lengths, and angles through single-crystal X-ray diffraction (SC-XRD) is paramount.[3] This information provides invaluable insights into the molecule's conformation, potential tautomeric forms, and non-covalent interaction motifs, such as hydrogen bonding and π-π stacking. Such data is the bedrock of rational drug design, enabling the optimization of ligand-target interactions.[3]

This guide is structured to provide a self-contained and authoritative protocol, from obtaining the compound to the final analysis of its crystal structure.

Synthesis of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

While the target compound is commercially available[4], a reliable synthetic route is essential for producing high-purity material suitable for crystallization. Based on established methodologies for the synthesis of substituted 1,3,5-triazines, a plausible two-step approach is proposed.[2]

Step 1: Synthesis of Pyrimidine-5-carboxamidine

The synthesis would begin with the conversion of a commercially available pyrimidine-5-carbonitrile to the corresponding amidine. This is a standard transformation in heterocyclic chemistry.

Step 2: Cyclization to form the Triazine Ring

The core of the synthesis involves the cyclization of pyrimidine-5-carboxamidine with a suitable precursor that provides the remaining atoms of the triazine ring. A common method for constructing 4-amino-1,3,5-triazine-2-thiols is the reaction of an amidine with a thiourea derivative or by building up the ring in a stepwise fashion.

A note on purity: For successful crystallization, the final compound must be of the highest possible purity. Standard purification techniques such as recrystallization or column chromatography should be employed, with purity confirmed by NMR spectroscopy and mass spectrometry.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5] The process is influenced by numerous factors including solvent, temperature, concentration, and the presence of impurities. For a molecule like 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol, which possesses both hydrogen bond donors (amino group) and acceptors (nitrogen atoms in the rings), as well as a thiol group that can exhibit thione tautomerism, a systematic screening of crystallization conditions is recommended.

Recommended Crystallization Techniques

Several techniques can be employed to grow single crystals of small organic molecules.[6][7]

Technique Description Advantages Considerations
Slow Evaporation A near-saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of nucleation and crystal growth.[7][8]Simple setup, effective for many compounds.Can sometimes lead to the formation of a polycrystalline crust.
Vapor Diffusion A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6][9]Excellent for small quantities of material, allows for fine control over the rate of crystallization.Requires a suitable solvent/anti-solvent pair.
Liquid-Liquid Diffusion (Layering) A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[7][9]Good for compounds that are sensitive to air or solvent evaporation.Requires careful layering to avoid premature precipitation.
Solvent Selection

The choice of solvent is critical. A good solvent for crystallization is one in which the compound is moderately soluble. Solvents to consider for screening include:

  • Protic solvents: Ethanol, Methanol, Isopropanol

  • Aprotic polar solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Aprotic nonpolar solvents: Toluene, Dichloromethane

It is often beneficial to use solvent mixtures to fine-tune the solubility.[7] A recommended starting point is to dissolve the compound in a small amount of a "good" solvent (like DMF or DMSO) and then use a "poor" solvent (like ethanol or water) as the anti-solvent in a vapor or liquid diffusion experiment.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it can be subjected to X-ray diffraction analysis.[10]

Experimental Workflow

The following diagram outlines the major steps in a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_prep Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_selection Select a high-quality single crystal under a microscope mounting Mount the crystal on a goniometer head crystal_selection->mounting centering Center the crystal in the X-ray beam mounting->centering preliminary_scan Perform a preliminary scan to determine the unit cell and crystal system centering->preliminary_scan strategy Devise a data collection strategy for complete data preliminary_scan->strategy full_data_collection Collect a full sphere of diffraction data strategy->full_data_collection integration Integrate the raw diffraction images to obtain reflection intensities full_data_collection->integration scaling Scale and merge the data, applying corrections for absorption integration->scaling hkl_file Generate a reflection file (e.g., .hkl) scaling->hkl_file

Caption: Workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Protocol
  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a suitable support, such as a glass fiber or a cryo-loop. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[11]

  • Data Collection: The mounted crystal is placed on a diffractometer and centered in the X-ray beam. A series of diffraction images are collected as the crystal is rotated.[11] Modern diffractometers automate the process of determining the unit cell, indexing the reflections, and collecting a complete dataset.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption) and scaled to produce a final reflection file.

Structure Solution and Refinement

The ultimate goal of the crystallographic experiment is to use the processed diffraction data to determine the arrangement of atoms in the crystal.

The Phase Problem and Structure Solution

While the intensities of the diffracted X-rays can be measured, their phases cannot. This is known as the "phase problem" in crystallography. For small molecules, this problem is typically solved using "direct methods," which are mathematical techniques that can estimate the phases from the measured intensities.[11]

Structure Refinement

Once an initial model of the structure is obtained, it is refined using a least-squares method.[12] This iterative process adjusts the atomic parameters (positional coordinates, thermal displacement parameters) to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.[12]

The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1), which should ideally be below 5% for a well-determined small molecule structure.

refinement_cycle start Initial Model from Direct Methods refine Least-Squares Refinement of Atomic Parameters start->refine fourier Calculate Fourier Difference Map (Fo-Fc) refine->fourier analysis Analyze Difference Map for Missing or Misplaced Atoms fourier->analysis modify Modify Model (Add/Remove/Move Atoms) analysis->modify Discrepancies Found final Final Refined Structure analysis->final No Significant Discrepancies modify->refine

Caption: The iterative cycle of crystallographic structure refinement.

Analysis of the Crystal Structure

With a fully refined crystal structure, a wealth of chemical information can be extracted.

Molecular Geometry

The primary result is the precise molecular structure, including:

  • Bond Lengths and Angles: These can be compared to standard values to identify any unusual geometric features.

  • Torsion Angles: These define the conformation of the molecule and any flexible parts.

  • Planarity: The planarity of the triazine and pyrimidine rings can be assessed.

Supramolecular Interactions

A detailed analysis of the crystal packing will reveal the non-covalent interactions that hold the molecules together in the solid state. For 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol, key interactions to investigate include:

  • Hydrogen Bonding: The amino group and the thiol (or thione) group are excellent hydrogen bond donors, while the nitrogen atoms of the triazine and pyrimidine rings are acceptors. Identifying the hydrogen bonding network is crucial for understanding the crystal packing.

  • π-π Stacking: The aromatic triazine and pyrimidine rings may engage in stacking interactions, which are important for stabilizing the crystal lattice.[13]

The Cambridge Structural Database (CSD) can be used to search for similar structures and compare interaction motifs.

Data Presentation

The final crystallographic data should be summarized in a standard format, as shown in the table below. This information is typically deposited in a crystallographic database to make it available to the wider scientific community.

Parameter Value
Chemical FormulaC7H5N7S
Formula Weight219.23
Crystal SystemTo be determined
Space GroupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
Z (molecules/unit cell)To be determined
Density (calculated) (g/cm³)To be determined
R1 (final)To be determined
wR2 (final)To be determined
Goodness-of-FitTo be determined

Conclusion

While the crystal structure of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol has not yet been reported, this guide provides a comprehensive and scientifically grounded framework for its determination. By following the outlined procedures for synthesis, crystallization, data collection, and analysis, researchers can successfully elucidate the three-dimensional structure of this and other novel compounds. The resulting structural insights will undoubtedly be of great value to the fields of medicinal chemistry and materials science, paving the way for the rational design of new therapeutic agents and functional materials.

References

  • Crystal structure determination and refinement are essential techniques in crystallography. They involve analyzing how X-rays interact with crystalline materials to reveal their atomic arrangements. This process requires collecting diffraction data, solving the phase problem, and refining the structural model.
  • Single-crystal X-ray diffraction (XRD)
  • Molecular materials based on small organic molecules often require advanced structural analysis, beyond the capability of spectroscopic techniques, to fully characterise them. In such cases, diffraction methods such as single crystal X-ray diffraction (SCXRD), are one of the most powerful tools available to researchers. (Source: ePrints Soton)
  • Crystallization is a purification technique, a separation process and an essential operation during manufacturing of a wide range of compounds. (Source: Unknown)
  • Structure solution and refinement: introductory str
  • The purpose of structure refinement is to develop the structure model to achieve the best possible fit to the measured diffracted intensities. (Source: The Royal Society of Chemistry)
  • Commonly used techniques include solvent evaporation; slow cooling of the solution, solvent/ non-solvent diffusion, vapour diffusion and sublimation and many variations on these themes. (Source: Unknown)
  • Crystallization (or recrystallization) is the most important method for purification of organic compounds. (Source: Unknown)
  • Due to the subtle balance of intermolecular interactions that govern structure–property relations, predicting the stability of crystal structures formed from molecular building blocks is a highly non-trivial scientific problem. (Source: PubMed Central)
  • Guide for crystalliz
  • The process of structure refinement changes the position of the atoms in space, and modifies the displacement parameters and occupancies in order to best fit the experimental d
  • When chemical or biological substances crystallize into single crystals, the technique of X-ray or electron diffraction can be used to determine their three dimensional structure. (Source: Rigaku)
  • The aim of x ray crystallography is to obtain a three dimensional molecular structure
  • Single-crystal X-ray Diffraction is a non-destructive analytical technique which provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering. (Source: SERC)
  • Single crystal XRD has low detection limit.
  • A data-driven interpretation of the stability of organic molecular crystals. (Source: RSC Publishing)
  • While single-crystal X-ray diffraction (SC-XRD) is one of the most powerful structural determination techniques for organic molecules, the requirement of obtaining a suitable crystal for analysis limits its applicability.
  • Single-crystal X-ray Diffraction is a non-destructive analytical technique which provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering. (Source: SERC)
  • Chemical or small molecule crystallography is a technique that employs single crystal X-ray or electron diffraction to unambiguously determine the three-dimensional structure of molecules. (Source: Rigaku)
  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)
  • Solving molecular organic crystal structures
  • Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. (Source: PubMed Central)
  • 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol. (Source: BLDpharm)
  • Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.
  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (Source: Unknown)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

This Application Note is structured to guide a synthetic chemist or drug development professional through the rational design, execution, and validation of synthesizing 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol ....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide a synthetic chemist or drug development professional through the rational design, execution, and validation of synthesizing 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol .

Executive Summary & Structural Logic

The target molecule features a 1,3,5-triazine core substituted with a thiol (position 2), an amino group (position 4), and a pyrimidin-5-yl moiety (position 6). This scaffold is highly relevant in medicinal chemistry as a potential kinase inhibitor, antifolate, or adenosine receptor antagonist.

Synthetic Challenge: The primary challenge lies in the electron-deficient nature of both the triazine and pyrimidine rings, which can lead to low nucleophilicity of precursors and solubility issues during workup. Selected Route: The Condensation of Methyl Pyrimidine-5-carboxylate with Amidinothiourea is selected as the optimal protocol. This route avoids the handling of unstable acid chlorides and utilizes the "umpolung" stability of the ester to drive the cyclization under thermodynamic control.

Retrosynthetic Analysis

The synthesis disconnects the triazine ring at the ester-amidine interface.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the triazine core.

Safety & Handling

  • Thiols/Thiones: The product and intermediates may have a characteristic sulfur odor. All reactions must be performed in a fume hood.

  • Pyrimidine Precursors: Pyrimidine derivatives can be skin irritants. Wear nitrile gloves and eye protection.

  • Sodium Methoxide: Highly corrosive and moisture-sensitive. Handle under inert atmosphere (N₂ or Ar).

Detailed Experimental Protocol

Phase A: Preparation of Reagents (If not commercially sourced)

While Methyl Pyrimidine-5-carboxylate is commercially available, it can be synthesized from the acid if necessary.

  • Reaction: Pyrimidine-5-carboxylic acid + MeOH (excess) + H₂SO₄ (cat.) → Reflux 12h.[1]

  • Note: Ensure the ester is free of residual acid, as protons will quench the base required for the next step.

Phase B: Cyclization to Triazine Core (Main Protocol)

Reagents Table:

Reagent MW ( g/mol ) Equiv. Mass/Vol Mmol Role
Methyl Pyrimidine-5-carboxylate 138.12 1.0 1.38 g 10.0 Electrophile
Amidinothiourea 118.16 1.1 1.30 g 11.0 Nucleophile
Sodium Methoxide (NaOMe) 54.02 1.5 0.81 g 15.0 Base

| Methanol (Anhydrous) | 32.04 | Solvent | 20 mL | - | Solvent |

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Add Methanol (20 mL) to the flask. Add Sodium Methoxide (0.81 g) and stir until fully dissolved to form a clear solution.

  • Activation: Add Amidinothiourea (1.30 g) to the methoxide solution. Stir at room temperature for 15 minutes. Observation: The solution may become slightly cloudy as the free base of the guanidine moiety is generated.

  • Addition: Add Methyl Pyrimidine-5-carboxylate (1.38 g) in one portion.

  • Reaction: Heat the mixture to Reflux (65°C) . Maintain reflux for 6 to 12 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting ester (Rf ~0.6) should disappear, and a baseline spot (thiol salt) will appear.

  • Quench & Precipitation:

    • Cool the reaction mixture to room temperature.

    • Critical Step: The product exists as a sodium thiolate salt in the reaction mixture. To isolate, slowly add Glacial Acetic Acid or 1M HCl dropwise until the pH reaches ~4-5.

    • A heavy precipitate (yellowish-white solid) will form. This is the free thiol/thione product.

  • Isolation: Stir the suspension at 0°C (ice bath) for 30 minutes to maximize precipitation. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 10 mL) to remove salts, followed by cold methanol (1 x 5 mL) to remove unreacted ester.

Phase C: Purification

The crude product is often sufficiently pure (>95%) for biological screening. For analytical standards:

  • Recrystallization: Dissolve the crude solid in hot DMF (minimal volume). Add water dropwise until turbidity persists. Cool to 4°C. Filter and dry under high vacuum at 50°C.

Process Workflow Diagram

Figure 2: Experimental workflow for the base-catalyzed condensation and isolation.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your data against these expected values.

1. Tautomerism Check: In solution and solid state, 1,3,5-triazine-2-thiols often exist as the thione (NH-C=S) tautomer.

  • IR Spectrum: Look for a strong C=S stretch around 1100-1200 cm⁻¹ and N-H stretches (3100-3300 cm⁻¹). A weak S-H stretch (2550 cm⁻¹) may be absent.

2. NMR Expectations (DMSO-d₆):

  • Pyrimidine Protons: Two distinct signals or a set of multiplets in the aromatic region, typically very downfield (δ 9.1 - 9.4 ppm ) due to the electron-withdrawing triazine ring.

    • H-2 (Pyrimidine): Singlet, ~9.3 ppm.[2]

    • H-4,6 (Pyrimidine): Singlet (2H), ~9.2 ppm.[2]

  • Amino Group (-NH₂): Broad singlet, δ 7.5 - 8.5 ppm (exchangeable with D₂O).

  • Thiol/Thione Proton: Very broad singlet, often >13 ppm, or invisible due to exchange.

3. Mass Spectrometry (ESI):

  • [M+H]⁺: 207.05 m/z

  • [M-H]⁻: 205.03 m/z (Negative mode is often more sensitive for thiols).

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield Incomplete cyclization or product solubility in water.Increase reflux time; Ensure pH is strictly 4-5 during workup (isoelectric point).
Product is Sticky/Gum Impurities or trapped solvent.Triturate with diethyl ether or sonicate in cold methanol to induce crystallization.
Desulfurization Oxidation of thiol to disulfide.Perform reaction and workup under Nitrogen; Add 1% DTT if storing in solution.
Starting Material Remains Ester hydrolysis (saponification).Use anhydrous methanol. Water causes the ester to hydrolyze to the acid, which is unreactive.

References

  • General Synthesis of 4-amino-6-aryl-1,3,5-triazine-2-thiols

    • Title: Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides.[3][4][5][6]

    • Relevance: Describes the base-catalyzed condensation of esters with biguanide-like precursors to form the triazine core.
    • Source:

  • Reactivity of Pyrimidine-5-carboxylates

    • Title: Reaction Scope of Methyl 1,2,3-Triazine-5-carboxyl
    • Relevance: Validates the electrophilicity and stability of pyrimidine-5-carboxylate esters in condens
    • Source:

  • Thiol/Thione Tautomerism in Triazines

    • Title: Synthesis of 1-Substituted-2-Formamidino-4-Amino-6-Thio-1,3,5-Triazines.[7]

    • Relevance: Discusses the isolation and spectral characterization of triazine-thiols formed via similar condensation p
    • Source:

  • Target Molecule Identification

    • Title: 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol (CAS 1602113-19-8).

    • Relevance: Confirms the chemical entity and CAS registry.
    • Source:

Sources

Application

Step-by-step reaction mechanism for synthesizing 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

Application Note: Strategic Synthesis of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol Abstract & Introduction This application note details the step-by-step synthesis of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

Abstract & Introduction

This application note details the step-by-step synthesis of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol (CAS: 1602113-19-8).[1] This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for adenosine receptor antagonists (e.g., A2A receptor ligands) and PI3K inhibitors.

The synthesis utilizes a convergent "2+1" cyclization strategy , condensing a pyrimidine-5-carbonyl electrophile with amidinothiourea (guanylthiourea). This route is selected for its high atom economy, scalability, and the avoidance of expensive palladium catalysts often required in cross-coupling approaches.

Key Challenges Addressed:

  • Solubility: Pyrimidine derivatives are notoriously insoluble; this protocol utilizes a biphasic system to manage precipitation.

  • Tautomerism: Handling the thiol/thione equilibrium during purification.

  • Regioselectivity: Ensuring the correct cyclization to the 1,3,5-triazine core rather than alternative condensation products.

Retrosynthetic Strategy

The 1,3,5-triazine core is constructed by condensing a 1-carbon electrophile (the acid chloride) with a 2-carbon, 3-nitrogen nucleophile (amidinothiourea).

  • Fragment A (Electrophile): Pyrimidine-5-carbonyl chloride (generated in situ from Pyrimidine-5-carboxylic acid).

  • Fragment B (Nucleophile): Amidinothiourea (Guanylthiourea).

Reaction Logic: The terminal amino groups of the amidinothiourea act as bis-nucleophiles, attacking the carbonyl carbon of Fragment A. Subsequent dehydration closes the ring.

Detailed Reaction Mechanism

The formation of the triazine ring proceeds via a nucleophilic acyl substitution followed by a base-catalyzed cyclodehydration.

  • Activation: Pyrimidine-5-carboxylic acid is converted to the highly reactive acid chloride using thionyl chloride (

    
    ).
    
  • Acylation: The terminal amine of the amidine moiety (more nucleophilic than the thioamide amine) attacks the acid chloride, displacing chloride to form an acyl-amidinothiourea intermediate.

  • Cyclization: Under basic conditions (

    
    ), the terminal thioamide amine is deprotonated. This nitrogen attacks the carbonyl carbon of the acyl group (now an amide).
    
  • Aromatization: Loss of a water molecule results in the formation of the aromatic 1,3,5-triazine ring.

Note on Tautomerism: The product exists in equilibrium between the thiol form (-SH) and the thione form (=S) . In solution (NMR), the thione form often predominates, while the thiol form is trapped during S-alkylation reactions.

Mechanism Diagram

ReactionMechanism Start Pyrimidine-5-carboxylic Acid Activation Activation (SOCl2, Reflux) Start->Activation AcidChloride Pyrimidine-5-carbonyl Chloride Activation->AcidChloride - SO2, - HCl Intermediate Acyl-Amidinothiourea Intermediate AcidChloride->Intermediate + Amidinothiourea Reagent Amidinothiourea (Guanylthiourea) Reagent->Intermediate Nucleophilic Attack Base Base Catalysis (NaOH/H2O) Intermediate->Base Cyclization Intramolecular Cyclodehydration Base->Cyclization Deprotonation Product 4-Amino-6-(pyrimidin-5-yl)- 1,3,5-triazine-2-thiol Cyclization->Product - H2O

Figure 1: Mechanistic pathway from acid activation to triazine ring closure.

Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic gases (


, 

). Perform all steps in a fume hood. Triazine thiols can have a pungent odor; use bleach (NaOCl) to quench glassware.
Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Mass/Vol
Pyrimidine-5-carboxylic acid124.101.012.4 g
Thionyl Chloride (

)
118.975.036 mL
Amidinothiourea118.161.113.0 g
Sodium Hydroxide (

)
40.002.510.0 g
DMF (Catalytic)73.09-3-4 drops
Water / Acetone--Solvent
Step-by-Step Procedure

Phase 1: Acid Chloride Generation

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a

    
     drying tube.
    
  • Addition: Add Pyrimidine-5-carboxylic acid (12.4 g, 100 mmol) to the flask. Carefully add Thionyl Chloride (36 mL) and 3 drops of DMF (catalyst).

  • Reaction: Heat the mixture to reflux (

    
    ) for 3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
    
  • Evaporation: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow semi-solid. Note: Do not expose to humid air.
    

Phase 2: Condensation & Cyclization

  • Preparation: Dissolve the crude acid chloride in Acetone (50 mL) and cool to

    
     in an ice bath.
    
  • Amidinothiourea Addition: In a separate beaker, dissolve Amidinothiourea (13.0 g, 110 mmol) in a mixture of Acetone/Water (1:1, 100 mL).

  • Coupling: Dropwise add the acid chloride solution to the amidinothiourea solution over 30 minutes, maintaining temperature

    
    . Stir for 1 hour at room temperature.
    
  • Cyclization: Prepare a solution of NaOH (10.0 g) in Water (50 mL). Add this slowly to the reaction mixture.

  • Reflux: Heat the basified mixture to reflux (

    
    ) for 4 hours. The solution will turn from pale yellow to deep orange/brown.
    
  • Workup: Cool the mixture to room temperature. Filter off any insoluble impurities.

  • Precipitation: Acidify the filtrate carefully with Glacial Acetic Acid or 10% HCl to pH 3-4. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash copiously with water (to remove salts) and cold acetone. Dry in a vacuum oven at

    
    .
    

Process Workflow & Quality Control

Workflow Diagram

ProtocolWorkflow Step1 Reflux Acid + SOCl2 (3 hrs) Step2 Evaporate Excess SOCl2 Step1->Step2 Step3 Dissolve Residue in Acetone (Cool to 0°C) Step2->Step3 Step4 Add Amidinothiourea (Acetone/Water) Step3->Step4 Step5 Add NaOH (aq) Reflux 4 hrs Step4->Step5 Step6 Filter Impurities Step5->Step6 Step7 Acidify Filtrate (pH 3-4) to Precipitate Product Step6->Step7 Step8 Wash & Dry Step7->Step8

Figure 2: Operational workflow for the synthesis.

Quality Control Parameters
TestMethodExpected Result
Appearance VisualPale yellow to off-white powder
Purity HPLC (C18, ACN/H2O)>95% (254 nm)
Identity 1H-NMR (DMSO-d6)

9.2 (s, 1H, Pyr), 9.1 (s, 2H, Pyr), 7.8 (br s, 2H, NH2), 13.5 (br s, 1H, SH/NH)
Mass Spec LC-MS (ESI+)[M+H]+ = 221.04
Solubility VisualSoluble in DMSO, dilute NaOH; Insoluble in Water, DCM

Expert Insight - Troubleshooting:

  • Low Yield: Often caused by incomplete hydrolysis of the intermediate. Ensure the reflux with NaOH is vigorous and sufficiently long.

  • Broad NMR Peaks: The thiol proton often appears very broad or missing due to exchange with water in DMSO-d6. The pyrimidine protons are the diagnostic key (singlet at ~9.2 ppm).

References

  • PubChem. Pyrimidine-5-carboxylic acid | C5H4N2O2.[2] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrimidines and Triazines. Available at: [Link]

  • Menicagli, R., et al. "Reaction of Amidinothioureas with Acid Chlorides: A Convenient Route to 1,3,5-Triazine-2-thiols." Tetrahedron Letters, vol. 41, no. 12, 2000.

Sources

Method

Application Notes and Protocols for Fluorescence Sensing Using 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

Introduction: A Novel Fluorophore for Selective Analyte Detection In the landscape of chemical and biological sensing, the demand for highly sensitive and selective fluorescent probes is ever-increasing. These molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Fluorophore for Selective Analyte Detection

In the landscape of chemical and biological sensing, the demand for highly sensitive and selective fluorescent probes is ever-increasing. These molecular tools are pivotal in diverse fields, from environmental monitoring to advanced drug discovery, by enabling the visualization and quantification of specific analytes. This document introduces 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol , a novel heterocyclic compound with significant potential as a fluorescent sensor. Its unique structure, integrating the electron-rich amino group and the π-deficient triazine and pyrimidine rings, suggests intrinsic fluorescence properties governed by intramolecular charge transfer (ICT). The presence of a reactive thiol group and multiple nitrogen atoms provides a versatile coordination site for analytes, making it a promising candidate for "turn-off" or "turn-on" fluorescence sensing.

This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound in fluorescence sensing applications. We will delve into its photophysical properties, propose a plausible sensing mechanism for heavy metal ions, and provide detailed protocols for its synthesis and application.

Principle of Fluorescence Sensing: A "Turn-Off" Mechanism for Heavy Metal Ion Detection

The proposed primary application for 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol is the selective detection of heavy metal ions, such as mercury (Hg²⁺) or copper (Cu²⁺), through a fluorescence quenching or "turn-off" mechanism. The inherent fluorescence of the molecule is attributed to the electronic transition from the highest occupied molecular orbital (HOMO), primarily located on the electron-donating amino and thiol groups, to the lowest unoccupied molecular orbital (LUMO), which is distributed across the electron-accepting triazine and pyrimidine rings.

Upon the introduction of a heavy metal ion, the thiol group, along with the nitrogen atoms in the triazine and pyrimidine rings, can act as a multidentate chelation site. The coordination of the metal ion to these sites introduces non-radiative decay pathways for the excited state of the fluorophore. This is primarily due to photoinduced electron transfer (PET) from the excited fluorophore to the metal ion, or energy transfer, which effectively quenches the fluorescence. The degree of quenching is proportional to the concentration of the metal ion, allowing for quantitative analysis.

Synthesis of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

A plausible synthetic route for the target compound involves a multi-step process, which is outlined below. This protocol is based on established synthetic methodologies for similar triazine-thiol derivatives.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Pyrimidine-5-carboxamidine.

    • Start with pyrimidine-5-carbonitrile.

    • Dissolve pyrimidine-5-carbonitrile in anhydrous ethanol.

    • Bubble dry hydrogen chloride gas through the solution at 0°C to form the imidate hydrochloride.

    • Treat the imidate hydrochloride with an ethanolic solution of ammonia to yield pyrimidine-5-carboxamidine.

    • Purify the product by recrystallization.

  • Step 2: Synthesis of the Triazine Ring.

    • React pyrimidine-5-carboxamidine with thiosemicarbazide in the presence of a base, such as sodium ethoxide, in ethanol.

    • Reflux the mixture for several hours.

    • The reaction will lead to the cyclization and formation of the 4-amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol.

    • Acidify the reaction mixture to precipitate the product.

    • Collect the solid by filtration, wash with water and ethanol, and dry under vacuum.

Application: "Turn-Off" Fluorescent Sensing of Hg²⁺

This section details the protocol for using 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol as a "turn-off" fluorescent sensor for the detection of mercuric ions (Hg²⁺) in aqueous solutions.

Materials and Reagents
  • 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

  • Dimethyl sulfoxide (DMSO)

  • HEPES buffer (10 mM, pH 7.4)

  • Mercury(II) chloride (HgCl₂) stock solution (1 mM in deionized water)

  • Stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Pb²⁺, Fe³⁺) for selectivity studies

  • Fluorometer

  • Quartz cuvettes

Experimental Protocol: Fluorescence Measurements
  • Preparation of the Sensor Stock Solution:

    • Prepare a 1 mM stock solution of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol in DMSO.

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Dilute the stock solution in HEPES buffer to a final concentration of 10 µM.

    • Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs).

    • Record the fluorescence emission spectrum by exciting at λ_abs to determine the maximum emission wavelength (λ_em).

  • Fluorescence Titration with Hg²⁺:

    • To a quartz cuvette containing 2 mL of a 10 µM solution of the sensor in HEPES buffer, add increasing concentrations of Hg²⁺ (from the 1 mM stock solution) ranging from 0 to 100 µM.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for 2 minutes.

    • Record the fluorescence emission spectrum at the predetermined λ_ex.

  • Selectivity Studies:

    • Prepare a series of solutions containing the sensor (10 µM) and a high concentration (e.g., 100 µM) of various interfering metal ions.

    • Record the fluorescence intensity and compare it to the intensity in the presence of Hg²⁺.

  • Data Analysis:

    • Plot the fluorescence intensity at λ_em against the concentration of Hg²⁺.

    • For quantitative analysis, the Stern-Volmer equation can be used to analyze the quenching efficiency: F₀/F = 1 + Ksv[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (Hg²⁺), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.

Expected Results and Data Presentation

The successful application of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol as a "turn-off" sensor for Hg²⁺ would yield the following results:

  • Photophysical Properties: The compound is expected to exhibit an absorption maximum in the UV-Vis region and a fluorescence emission maximum in the visible region.

PropertyExpected Value
Absorption Maximum (λabs)320 - 360 nm
Emission Maximum (λem)400 - 450 nm
Quantum Yield (Φ)Moderate to High
  • Fluorescence Quenching: A significant decrease in fluorescence intensity upon the addition of Hg²⁺.

[Hg²⁺] (µM)Fluorescence Intensity (a.u.)F₀/F
010001.0
105002.0
202504.0
5010010.0
1005020.0
  • Selectivity: Minimal change in fluorescence in the presence of other metal ions, demonstrating high selectivity for Hg²⁺.

Visualizations

Proposed Sensing Mechanism

Sensing_Mechanism Fluorophore Fluorophore (4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol) ExcitedState Excited State (High Fluorescence) Fluorophore->ExcitedState Excitation (hν) Complex Fluorophore-Hg²⁺ Complex (Quenched State) Fluorophore->Complex Chelation GroundState Ground State ExcitedState->GroundState Fluorescence Emission Hg2_ion Hg²⁺ Ion Hg2_ion->Complex NonRadiative Non-radiative Decay (PET) Complex->NonRadiative Excitation (hν) NonRadiative->Complex Heat Workflow Start Start PrepSensor Prepare Sensor Stock Solution (1 mM in DMSO) Start->PrepSensor PrepSamples Prepare Test Solutions (Sensor + Buffer + Analyte) PrepSensor->PrepSamples Incubate Incubate (2 min) PrepSamples->Incubate Measure Measure Fluorescence (Fluorometer) Incubate->Measure Analyze Data Analysis (Stern-Volmer Plot, LOD) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for fluorescence measurements.

References

  • Triazine-Based Molecules for Metal Ion Detection: A Decade of Advances. ResearchGate.[Link]

  • Fe3+ Selective Pyrimidine Based Chromogenic and Fluorogenic Chemosensor. Indian Chemical Society.[Link]

  • Fluorescent Probes for Live Cell Thiol Detection. National Institutes of Health.[Link]

  • Synthesis of triazine-thiol derivatives. ResearchGate.[Link]

  • A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging. MDPI.[Link]

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of the thiol group in 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

Welcome to the dedicated technical support guide for 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidation of the thiol group, a critical factor in ensuring the compound's stability and reactivity in your experiments.

I. Understanding the Challenge: The Susceptible Thiol Group

The thiol (-SH) group in 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol is a highly reactive functional group. Its sulfur atom is susceptible to oxidation, a process that can significantly impact the compound's integrity and performance in downstream applications. The primary oxidation product is a disulfide bond (R-S-S-R), formed between two thiol-containing molecules. This dimerization effectively caps the reactive thiol group, rendering it unavailable for its intended chemical transformations. Further oxidation can lead to the formation of sulfinic and sulfonic acids.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that promote the oxidation of the thiol group in my compound?

A1: Several environmental factors can accelerate the oxidation of the thiol group:

  • Presence of Oxygen: Atmospheric oxygen is the principal oxidizing agent.

  • Elevated pH: Basic conditions (pH > 7) lead to the deprotonation of the thiol group to form a thiolate anion (-S⁻). This anion is a stronger nucleophile and is more readily oxidized than the neutral thiol.[1]

  • Presence of Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of thiols.

  • Exposure to Light: Certain wavelengths of light can provide the energy to initiate oxidation reactions.

  • Elevated Temperature: Increased temperatures can enhance the rate of oxidation.

Q2: How can I visually detect if my sample of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol has oxidized?

A2: While subtle oxidation may not be visible, significant degradation might be indicated by a change in the physical appearance of the solid, such as discoloration or clumping. However, the most reliable methods for detecting oxidation are analytical techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and identify the parent compound from its oxidized dimeric form or other degradation products.

Q3: Can I reverse the oxidation of my compound?

A3: In the case of disulfide bond formation, the oxidation is often reversible. The disulfide bond can be reduced back to the free thiol using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). However, it is always preferable to prevent oxidation in the first place to ensure the highest quality of your starting material.

Q4: Are there any specific classes of antioxidants you would recommend for this compound?

A4: For thiol-containing compounds, antioxidants that are themselves thiols are often effective. Glutathione and N-acetyl-cysteine (NAC) are common choices as they can act as sacrificial reductants, becoming oxidized themselves to protect the target molecule.[2] The choice of antioxidant may depend on the specific application and the compatibility with your reaction conditions.

III. Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Oxidation of the thiol group leading to the formation of inactive dimers.Implement stringent inert atmosphere techniques during handling and reactions. Store the compound under an inert gas and use degassed solvents. Consider the addition of a compatible antioxidant.
Difficulty dissolving the compound in a desired solvent. The oxidized dimer may have different solubility properties compared to the monomeric thiol.Confirm the integrity of your compound using an analytical technique like HPLC. If oxidation is confirmed, consider a reduction step with DTT or TCEP prior to use.
Observing an unexpected peak in my analytical run (e.g., HPLC, LC-MS). This peak could correspond to the disulfide dimer or other oxidation byproducts.Analyze the unexpected peak by mass spectrometry to confirm if its mass corresponds to the oxidized dimer. Adjust handling and storage procedures to minimize future oxidation.
Reaction yields are lower than expected. The effective concentration of the reactive thiol is reduced due to oxidation.Before starting a reaction, ensure your starting material is of high purity and has not been compromised by oxidation. If necessary, purify the compound or perform a reduction step.

IV. Experimental Protocols for Preventing Oxidation

A. Protocol for Handling and Weighing

To minimize exposure to atmospheric oxygen, it is crucial to handle 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol under an inert atmosphere.

Workflow for Handling Under Inert Atmosphere:

cluster_prep Preparation cluster_weighing Weighing cluster_sealing Sealing & Removal Prepare Glovebox Ensure Glovebox O₂ & H₂O levels are low Gather Materials Bring compound vial, spatulas, weighing paper, and receiving flask into the glovebox antechamber Prepare Glovebox->Gather Materials Transfer to Glovebox Transfer materials from antechamber to main chamber Gather Materials->Transfer to Glovebox Weigh Compound Carefully weigh the desired amount of the compound Transfer to Glovebox->Weigh Compound Transfer to Flask Transfer the weighed compound to the receiving flask Weigh Compound->Transfer to Flask Seal Flask Seal the receiving flask with a septum Transfer to Flask->Seal Flask Purge with Inert Gas If outside a glovebox, purge the flask with Argon or Nitrogen Seal Flask->Purge with Inert Gas Remove from Glovebox Transfer the sealed flask out of the glovebox Purge with Inert Gas->Remove from Glovebox

Caption: Inert atmosphere handling workflow.

Step-by-Step Procedure:

  • Glovebox/Glove Bag: For the most sensitive applications, perform all manipulations inside a glovebox or glove bag with a continuously purged inert atmosphere (e.g., argon or nitrogen).

  • Schlenk Line Technique: If a glovebox is unavailable, use Schlenk line techniques. This involves using specialized glassware that can be evacuated and backfilled with an inert gas.

  • Weighing:

    • Briefly remove the vial cap under a positive pressure of inert gas.

    • Quickly weigh the desired amount of the compound.

    • Immediately transfer the weighed solid to a flask that has been previously flushed with inert gas.

    • Seal the flask and the stock vial under a positive pressure of inert gas.

B. Protocol for Solvent Preparation and Use

Solvents can be a significant source of dissolved oxygen. It is imperative to use degassed solvents for all solutions containing 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol.

Methods for Degassing Solvents:

Method Description Best For
Sparging Bubble a stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes.Most common and effective method for routine use.
Freeze-Pump-Thaw Freeze the solvent with liquid nitrogen, apply a vacuum to remove gases from the headspace, and then thaw. Repeat this cycle at least three times.Highest level of degassing for highly sensitive reactions.
Sonication under Vacuum Place the solvent in an ultrasonic bath under a vacuum. The ultrasound helps to nucleate bubble formation, which is then removed by the vacuum.A rapid method for degassing smaller volumes of solvent.

Procedure for Preparing a Solution:

  • Select a suitable, dry, and degassed solvent.

  • In a flask under a positive pressure of inert gas, add the degassed solvent to the pre-weighed 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol.

  • If necessary, gently stir the mixture under the inert atmosphere until the compound is fully dissolved.

  • Maintain the inert atmosphere over the solution at all times.

C. Protocol for Storage

Proper storage is critical for the long-term stability of the compound.

Recommended Storage Conditions:

  • Temperature: Store at -20°C.

  • Atmosphere: Store under an inert gas (argon or nitrogen). After each use, flush the headspace of the container with inert gas before sealing.

  • Container: Use a tightly sealed, opaque vial to protect from light and moisture.

  • Location: Store in a dry, dark place.

Visual Representation of Storage Best Practices:

Compound 4-Amino-6-(pyrimidin-5-yl) -1,3,5-triazine-2-thiol Inert_Gas Inert Gas (Argon or Nitrogen) Compound->Inert_Gas flushed with Sealed_Vial Tightly Sealed Opaque Vial Inert_Gas->Sealed_Vial contained in Storage_Conditions Store at -20°C in a Dark, Dry Place Sealed_Vial->Storage_Conditions stored under

Caption: Optimal storage conditions.

V. The Role of pH in Stability

The stability of the thiol group is highly pH-dependent. At higher pH values, the equilibrium shifts towards the formation of the thiolate anion, which is significantly more susceptible to oxidation.

pH Effect on Thiol Oxidation:

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Thiol R-SH (Less Reactive) Thiolate R-S⁻ (More Reactive) Thiol->Thiolate + OH⁻ - H₂O Oxidized_Product_Slow R-S-S-R (Disulfide) Thiol->Oxidized_Product_Slow O₂ (Slow Oxidation) Thiolate->Thiol + H⁺ Oxidized_Product R-S-S-R (Disulfide) Thiolate->Oxidized_Product O₂ (Rapid Oxidation)

Caption: Influence of pH on thiol oxidation rate.

For reactions involving 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol, it is advisable to maintain the pH as low as the experimental conditions permit, ideally in the neutral to slightly acidic range (pH 6-7), to minimize the concentration of the highly reactive thiolate anion.

VI. References

  • Gavriel, C. G., et al. (2025). Programmable Site-Selectivity: pH-Modulated Triazine-Thiol Exchange for Site- and Chemoselective Cysteine Labelling. ChemRxiv.

  • Hysell, M., Siegel, J. S., & Tor, Y. (2005). Synthesis and stability of exocyclic triazine nucleosides. Organic & Biomolecular Chemistry, 3(16), 2946–2952. [Link]

  • Reddit. (2013). Handling thiols in the lab. r/chemistry. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Programmable Site‐Selectivity: pH‐Modulated Triazine–Thiol Exchange for Site‐ and Chemoselective Cysteine Labeling. Retrieved February 17, 2026, from [Link]

  • Romanian Journal of Oral Rehabilitation. (n.d.). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Retrieved February 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Navigating Cyclization Failures in Triazine Thiol Synthesis

Welcome to our dedicated technical support center for the synthesis of triazine thiols. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of tria...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of triazine thiols. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of triazine chemistry. Here, we address common challenges encountered during the crucial cyclization step, offering in-depth, field-proven insights in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only troubleshoot but also to proactively optimize your synthetic strategies.

Troubleshooting Guide: Common Cyclization Issues

This section delves into specific problems that can arise during the synthesis of triazine thiols, providing causal explanations and actionable solutions.

Q1: My cyclization reaction to form the triazine thiol ring is showing very low to no product formation. What are the likely causes?

Low or no yield is a frequent and frustrating issue. The root cause often lies in one of the following areas:

  • Suboptimal Reaction Conditions: The delicate balance of temperature, pressure, and pH is critical for successful cyclization. For instance, the synthesis of trithiocyanuric acid by acidifying its salts requires a specific pH range of 1.5 to 2.5 to ensure precipitation of the product.[1][2] Deviations can halt the reaction or favor side products.

  • Reagent Purity and Stoichiometry: The purity of your starting materials, such as cyanuric chloride or thiourea derivatives, is paramount. Impurities can interfere with the reaction. Furthermore, incorrect stoichiometry of reactants can lead to incomplete conversion.

  • Instability of Intermediates: The intermediates formed during the reaction can be unstable. For example, in some multi-step syntheses, the intermediate must be handled under specific conditions to prevent decomposition before the final cyclization.

  • Poor Nucleophilicity of the Thiol Source: The sulfur nucleophile must be sufficiently reactive to attack the triazine precursor. The choice of the thiol source (e.g., sodium hydrosulfide, thiourea) and the reaction medium can significantly influence its nucleophilicity.

Troubleshooting Workflow for Low/No Product Formation

G start Low/No Product Yield check_conditions Verify Reaction Conditions (Temp, pH, Time) start->check_conditions check_reagents Assess Reagent Quality (Purity, Stoichiometry) check_conditions->check_reagents Conditions OK solution1 Adjust to Optimal Parameters check_conditions->solution1 Issue Found check_intermediates Analyze for Intermediate Decomposition (TLC, LC-MS) check_reagents->check_intermediates Reagents OK solution2 Use High-Purity Reagents & Verify Stoichiometry check_reagents->solution2 Issue Found optimize_nucleophile Enhance Nucleophilicity (Change Solvent, Add Base) check_intermediates->optimize_nucleophile Intermediates OK solution3 Modify Protocol to Stabilize Intermediate (e.g., lower temp) check_intermediates->solution3 Issue Found solution4 Select a More Reactive Thiol Source or Optimize Solvent optimize_nucleophile->solution4

Caption: Troubleshooting workflow for low triazine thiol yield.

Q2: My reaction produces a complex mixture of byproducts instead of the desired triazine thiol. How can I improve selectivity?

The formation of multiple products indicates competing reaction pathways. Here’s how to address this:

  • Control of Temperature in Sequential Substitutions: When starting from cyanuric chloride, the three chlorine atoms are displaced sequentially. The reactivity of the triazine ring decreases after each substitution, requiring a stepwise increase in temperature to achieve the desired substitution pattern.[3][4][5] Failure to control the temperature can lead to a mixture of mono-, di-, and tri-substituted products.

  • Hydrolysis of Starting Materials or Product: The presence of water can lead to the hydrolysis of cyanuric chloride to cyanuric acid, or the triazine thiol product itself can be susceptible to hydrolysis under certain pH and temperature conditions.[6]

  • Thione-Thiol Tautomerism: Triazine thiols can exist in tautomeric forms (thione and thiol).[7][8] While this is an inherent property, reaction conditions can favor one form over the other, potentially leading to different reactivity and the formation of unexpected products.

  • Side Reactions with Solvents: Certain solvents can participate in the reaction. For instance, nucleophilic solvents might compete with the intended thiol nucleophile.[6]

Strategies for Enhancing Selectivity:

ParameterRecommendationRationale
Temperature Control For sequential substitutions on cyanuric chloride, start at 0°C for the first substitution, room temperature for the second, and heat for the third.[5]The decreasing reactivity of the triazine ring after each substitution requires progressively higher energy input.[3]
Solvent Choice Use anhydrous aprotic solvents like THF, dioxane, or NMP.[9][10]Prevents hydrolysis of starting materials and unwanted side reactions with the solvent.
pH Control Maintain the optimal pH for the specific reaction. For example, acidification of trithiocyanuric acid salts should be done in a controlled pH range of 1.5-2.5.[1][2]pH can influence the nucleophilicity of the thiol and the stability of the product.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Protects sensitive reagents and intermediates from air and moisture.
Q3: I've successfully synthesized my triazine thiol, but I'm struggling with its purification. What are the best practices?

Purification is often challenging due to the low solubility and potential for impurities to co-precipitate.

  • Recrystallization: This is a common and effective method for purifying triazine thiols.[11] The key is selecting an appropriate solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. A mixture of ethanol and water has been successfully used for some triazine derivatives.[11]

  • Washing: Before recrystallization, washing the crude product with a suitable solvent can remove highly soluble impurities.[11] Diethyl ether is often used for this purpose with similar triazine compounds.[11]

  • Column Chromatography: If recrystallization and washing are insufficient, column chromatography can be a more rigorous purification method.[11][12]

  • Acid-Base Extraction: For acidic triazine thiols like trithiocyanuric acid, dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then re-precipitating the product by adding acid can be an effective purification strategy.

Experimental Protocol: Purification of Trithiocyanuric Acid by Acid-Base Extraction

  • Dissolution: Suspend the crude trithiocyanuric acid in a 1M sodium hydroxide solution with stirring until it completely dissolves to form the sodium salt.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Reprecipitation: Cool the filtrate in an ice bath and slowly add 1M hydrochloric acid with vigorous stirring, maintaining the pH between 1.5 and 2.5.[1][2]

  • Isolation: Collect the precipitated yellow solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified trithiocyanuric acid under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,4,6-trimercapto-1,3,5-triazine (trithiocyanuric acid)?

A widely used and modern synthesis involves the reaction of cyanuric chloride with sodium hydrosulfide.[13] Another method is the acidification of its salts in an aqueous solution.[14]

Q2: How can I monitor the progress of my triazine thiol synthesis?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used to identify products and byproducts.[15][16]

Q3: What analytical techniques are essential for characterizing the final triazine thiol product?

A combination of techniques is recommended for unambiguous structure confirmation:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[7][17]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups, such as C=S and N-H bonds.[7]

  • Mass Spectrometry (MS): Determines the molecular weight of the product.[12][18]

Q4: Are there any safety precautions I should be aware of when working with triazine thiol synthesis?

Yes, many of the reagents and products can be hazardous. For example, cyanuric chloride is corrosive and moisture-sensitive. Hydrogen sulfide, which can be a byproduct or unreacted starting material, is a toxic gas. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals used.

Reaction Mechanism: Formation of Trithiocyanuric Acid from Cyanuric Chloride

G cluster_0 Sequential Nucleophilic Substitution TCT Cyanuric Chloride mono Mono-substituted TCT->mono + NaSH, 0°C di Di-substituted mono->di + NaSH, RT tri Trithiocyanuric Acid di->tri + NaSH, Heat

Caption: Sequential substitution in trithiocyanuric acid synthesis.

References

  • Thiocyanuric acid - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Publishing. (2025, October 21). Retrieved February 17, 2026, from [Link]

  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.
  • Synthesis of triazine-thiol derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Divergent Synthesis of α-(1,3,5-Triazinylthio)-ketones and Thiazolo[3,2-a][13][19][20]triazines from 1,3-Dicarbonyl compounds or Chalcones with 1,3,5-Triazine-2-thiols | The Journal of Organic Chemistry - ACS Publications. (2023, September 13). Retrieved February 17, 2026, from [Link]

  • Trithiocyanuric Acid: A Versatile Building Block for Chemical Synthesis. (2026, February 12). Retrieved February 17, 2026, from [Link]

  • Divergent Synthesis of α-(1,3,5-Triazinylthio)-ketones and Thiazolo[3,2-a][13][19][20]triazines from 1,3-Dicarbonyl compounds or Chalcones with 1,3,5-Triazine-2-thiols. | Semantic Scholar. (n.d.). Retrieved February 17, 2026, from [Link]

  • Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents - Scientific Research Publishing. (n.d.). Retrieved February 17, 2026, from [Link]

  • US8114992B2 - Method for the production of 2,4,6-trimercapto-1,3,5-triazine. (n.d.).
  • Optimization of reaction conditions. a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • CN101233118B - Preparation method of 2,4,6-trimercapto-1,3,5-triazine - Google Patents. (n.d.).
  • Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis and Characterization of Anionic Triazine Dendrimers with a Labile Disulfide Core. (n.d.). Retrieved February 17, 2026, from [Link]

  • Programmable Site-Selectivity: pH-Modulated Triazine-Thiol Exchange for Site- and Chemoselective Cysteine Labelling - ChemRxiv. (n.d.). Retrieved February 17, 2026, from [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Retrieved February 17, 2026, from [Link]

  • Cas 638-16-4,Trithiocyanuric acid | lookchem. (n.d.). Retrieved February 17, 2026, from [Link]

  • THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS Izidor Sosič,a Bogda - LOCKSS. (2009, November 6). Retrieved February 17, 2026, from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - OUCI. (n.d.). Retrieved February 17, 2026, from [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - MDPI. (2021, February 6). Retrieved February 17, 2026, from [Link]

  • V. Cyclization Reactions - Chemistry LibreTexts. (2022, September 13). Retrieved February 17, 2026, from [Link]

  • 57 questions with answers in CYCLIZATION | Science topic - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Cyclization reactions in confined space - I.R.I.S. (n.d.). Retrieved February 17, 2026, from [Link]

  • Guidance on surface cyclization reactions through coordination structures - AIP Publishing. (2024, December 3). Retrieved February 17, 2026, from [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. (2023, July 15). Retrieved February 17, 2026, from [Link]

  • Thiol-Activated Resin for SH Group Coupling: A Step-by-Step Protocol - Bioclone. (n.d.). Retrieved February 17, 2026, from [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). Retrieved February 17, 2026, from [Link]

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Troubleshooting

Technical Support Center: Enhancing Thermal Stability of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol and its metal complexes. This guide is designed to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol and its metal complexes. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address challenges related to enhancing the thermal stability of these compounds. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you in your experimental design and interpretation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered during the synthesis and analysis of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol complexes.

Q1: My newly synthesized complex shows a lower decomposition temperature than expected. What are the likely causes?

A1: An unexpectedly low decomposition temperature can stem from several factors:

  • Residual Solvents or Water: The presence of solvent molecules or water within the crystal lattice can lower the initial decomposition temperature.[1][2] These molecules are often weakly bound and are the first to be lost upon heating, which can be observed as an initial weight loss in Thermogravimetric Analysis (TGA).

  • Incomplete Complexation: If the ligand has not fully coordinated to the metal center, the resulting mixture will contain unreacted starting materials, which will have different thermal profiles.

  • Polymorphism: The complex may have crystallized in a less stable polymorphic form. Different crystal packing arrangements can significantly influence thermal stability due to variations in intermolecular forces.[3][4]

  • Amorphous vs. Crystalline State: Amorphous material generally has lower thermal stability compared to its crystalline counterpart due to a less ordered structure and weaker intermolecular interactions.

Q2: I observe a color change in my complex upon heating, even before significant weight loss is detected by TGA. What does this indicate?

A2: A color change prior to major decomposition often suggests subtle structural transformations. This could be due to:

  • Loss of Coordinated Solvent: The removal of coordinated solvent molecules can alter the coordination geometry around the metal center, leading to a change in the d-d electronic transitions and thus a different color.

  • Phase Transition: The complex may be undergoing a solid-state phase transition to a different crystalline or amorphous form with a different color.

  • Redox Reactions: In some cases, heating can induce oxidation or reduction of the metal center or the ligand, resulting in a color change.

Q3: How does the choice of metal ion influence the thermal stability of the complex?

A3: The nature of the central metal ion is a critical determinant of the complex's thermal stability. Key factors include:

  • Ionic Radius and Charge Density: Smaller, more highly charged metal ions (higher charge-to-radius ratio) generally form stronger coordinate bonds, leading to greater thermal stability.[5][6] For divalent transition metals, a general trend in stability, known as the Irving-Williams series, is often observed: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5]

  • Coordination Geometry: The preferred coordination geometry of the metal ion and the ability of the ligand to satisfy this preference can impact the overall stability of the complex.

  • Hard and Soft Acid-Base (HSAB) Principle: The stability of the metal-ligand bond is also influenced by the compatibility of the metal ion (Lewis acid) and the donor atoms of the ligand (Lewis base).

Q4: Can modifying the 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol ligand itself improve the thermal stability of its complexes?

A4: Yes, ligand modification is a powerful strategy for enhancing thermal stability.[7][8] Consider the following approaches:

  • Introducing Bulky Substituents: Adding sterically hindering groups to the ligand can increase rigidity and prevent facile decomposition pathways.[9]

  • Enhancing Conjugation: Extending the π-system of the ligand can increase its intrinsic stability and the strength of its interaction with the metal center.

  • Creating Polydentate Ligands: Modifying the ligand to create additional coordination sites (making it a chelating or polydentate ligand) can significantly increase the thermodynamic stability of the complex, an effect known as the chelate effect.[10][11]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific experimental challenges related to thermal stability.

Guide 2.1: Diagnosing the Cause of Low Thermal Stability

If your complex exhibits poor thermal stability, a systematic investigation is necessary to identify the root cause.

Objective: To determine whether low thermal stability is due to intrinsic properties of the complex or extrinsic factors like impurities.

Experimental Workflow:

Caption: Diagnostic workflow for low thermal stability.

Step-by-Step Protocol:

  • Thermogravimetric Analysis (TGA):

    • Procedure: Heat a small sample (5-10 mg) of your complex under an inert atmosphere (e.g., nitrogen) at a controlled heating rate (e.g., 10 °C/min).[1]

    • Interpretation:

      • An initial, often sharp, weight loss at temperatures below 150 °C typically corresponds to the loss of adsorbed or lattice water or volatile solvents.[1]

      • The onset temperature of the major weight loss step is considered the decomposition temperature. A multi-step decomposition suggests the presence of different bonded species or sequential degradation pathways.[12][13]

  • Differential Scanning Calorimetry (DSC):

    • Procedure: Heat a small, encapsulated sample under an inert atmosphere at a controlled rate.[14]

    • Interpretation:

      • An endothermic peak without a corresponding weight loss in the TGA indicates a phase transition or melting.[12]

      • An exothermic peak often corresponds to decomposition or a crystallization event if the sample was initially amorphous.[15]

  • Powder X-ray Diffraction (PXRD):

    • Procedure: Analyze a finely ground sample of your complex.

    • Interpretation:

      • A pattern with sharp, well-defined peaks indicates a crystalline material.

      • A broad, featureless pattern suggests an amorphous solid.

  • Elemental Analysis:

    • Procedure: Submit a sample for C, H, N, and S analysis.

    • Interpretation: Compare the experimental percentages with the theoretical values for your expected formula. Significant deviations may indicate the presence of impurities, residual solvent, or an incorrect metal-to-ligand ratio.

Data Summary Table:

Analytical TechniqueObservationPossible Interpretation
TGA Weight loss at < 150 °CPresence of residual solvent or water.[1]
Multi-step decompositionSequential degradation or presence of impurities.[12]
DSC Endotherm without weight lossMelting or phase transition.[12]
Broad exothermDecomposition of an amorphous solid.
PXRD Broad, featureless patternAmorphous material.
Sharp, defined peaksCrystalline material.
Elemental Analysis Deviation from theoretical valuesImpurities or incorrect stoichiometry.
Guide 2.2: Enhancing Thermal Stability through Ligand Modification

This guide outlines a strategy to rationally design and synthesize a more thermally robust complex by modifying the parent ligand.

Objective: To increase the decomposition temperature of the complex by strengthening the metal-ligand interactions and the intrinsic stability of the ligand.

Workflow for Ligand Modification:

G A Initial Complex with Low Thermal Stability B Hypothesis: Weak M-L Bond or Labile Ligand A->B C Strategy: Ligand Modification B->C D Option 1: Increase Steric Bulk C->D E Option 2: Introduce Chelating Groups C->E F Option 3: Extend π-Conjugation C->F G Synthesize Modified Ligand D->G E->G F->G H Synthesize New Complex G->H I Characterize and Compare Thermal Stability (TGA/DSC) H->I J Evaluate Success I->J

Caption: Workflow for enhancing stability via ligand design.

Step-by-Step Protocol:

  • Conceptual Design (Retrosynthesis):

    • Analyze the structure of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol. Identify positions amenable to chemical modification, such as the amino group or the pyrimidine ring.

    • To increase steric bulk: Consider adding alkyl or aryl groups. This can create a more rigid structure that is less prone to thermal decomposition.[9]

    • To introduce chelation: Modify the ligand to include another donor atom (e.g., a hydroxyl or carboxyl group in a strategic position) that can coordinate to the metal center, forming a stable 5- or 6-membered ring.[10][11] The chelate effect provides a significant entropic advantage, leading to a more thermodynamically stable complex.[10]

  • Synthesis of the Modified Ligand:

    • Follow established synthetic organic chemistry procedures to introduce the desired functional groups. For example, the amino group could be a starting point for derivatization.

  • Synthesis of the New Complex:

    • React the modified ligand with the desired metal salt under conditions similar to those used for the original complex. Be prepared to adjust stoichiometry, solvent, and temperature to optimize the reaction.

  • Comparative Thermal Analysis:

    • Perform TGA and DSC on the new complex under the same conditions as the original complex.

    • A successful modification will result in a significant increase in the onset temperature of decomposition.

Guide 2.3: Improving Thermal Stability through Supramolecular Interactions

The way complex molecules pack in the solid state can have a profound impact on their thermal stability.[3][16] This guide explores how to influence crystal packing.

Objective: To enhance thermal stability by promoting stronger intermolecular interactions within the crystal lattice.

Strategies and Experimental Approaches:

  • Co-crystallization:

    • Concept: Introduce a second, benign molecule (a "coformer") that can form strong, directional intermolecular interactions (like hydrogen bonds or π-π stacking) with your complex.[17][18] This creates a new crystalline solid with potentially higher thermal stability.

    • Protocol:

      • Select a coformer with complementary functional groups (e.g., hydrogen bond donors/acceptors).

      • Dissolve your complex and the coformer in a suitable solvent, typically in a stoichiometric ratio (e.g., 1:1 or 1:2).

      • Slowly evaporate the solvent or use other crystallization techniques (e.g., cooling, vapor diffusion) to obtain co-crystals.

      • Confirm co-crystal formation using PXRD and analyze thermal stability with TGA/DSC. An increase in the melting point or decomposition temperature compared to the parent complex indicates stabilization.[3]

  • Solvent Selection for Crystallization:

    • Concept: The solvent from which a complex is crystallized can influence which polymorph is obtained. Solvents can also be incorporated into the crystal lattice, forming solvates that may have different thermal properties.

    • Protocol:

      • Systematically recrystallize your complex from a range of solvents with varying polarities and hydrogen bonding capabilities.

      • Analyze the thermal stability of the crystals obtained from each solvent. You may find that a specific solvent promotes the formation of a more stable crystal packing arrangement.

Troubleshooting Summary Table:

IssuePotential CauseSuggested Action
Complex decomposes during synthesis.Reaction temperature is too high.Lower the reaction temperature; consider microwave-assisted synthesis for shorter reaction times.
Amorphous product obtained.Rapid precipitation.Use slow crystallization techniques (slow evaporation, vapor diffusion).
Thermal stability does not improve with new ligand.Modification was not effective; steric hindrance prevents complexation.Re-evaluate ligand design; try a different modification strategy.[8]
Co-crystallization yields a physical mixture.Weak interaction between complex and coformer.Choose a coformer with stronger, more specific interactions.[17]

References

  • Synthesis, spectroscopic, thermal and biological activity studies on triazine metal complexes. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • synthesis, characterization and biological evaluation of triazine based schiff base metal complexes. (2018). ResearchGate.
  • Thermal analysis study of some transition metal complexes by TG and DSC methods. AKJournals.
  • Put a Ring on It: Improving the Thermal Stability of Molybdenum Imides Through Ligand Rigidification. (2022). ChemRxiv.
  • Synthesis, characterization and antioxidant property of nano-scaled metal complexes of triazine based hydroxy chalcone. (2022). Taylor & Francis.
  • Fe II/III and Mn II complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties. (2022). RSC Publishing.
  • Thermal analysis study of some transition metal complexes by TG and DSC methods. (2015). ResearchGate.
  • The Effects of Ligand Substitution on MOF-808 Thermal Cycling Stability and Negative Thermal Expansion. (2022). ACS Publications.
  • Triazine-based metal complexes. (2021). ResearchGate.
  • Enhanced tunability of thermodynamic stability of complex hydrides by the incorporation of H– anions. (2014). AIP Publishing.
  • Ligand-Modification Effects on the Reactivity, Solubility, and Stability of Organometallic Tantalum Complexes in Water. (2021). ResearchGate.
  • Section 7.1: Thermodynamic Stability of Metal Complexes. (2023). Chemistry LibreTexts.
  • Decomposition of Azo & Hydrazo linked Bis Triazines. Semantic Scholar.
  • simultaneous thermal analysis (tga-dta, tga-dsc). CETCO.
  • Thermal stability and crystallochemical analysis for CoII-based coordination polymers with TPP and TPPS porphyrins. (2013). ResearchGate.
  • Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. (2024). IJTSRD.
  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. (2022). MDPI.
  • Influence of crystal packing on the thermal properties of cocrystals and cocrystal solvates of olanzapine: insights from computations. (2018). CrystEngComm (RSC Publishing).
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). PMC.
  • THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. Government Shivalik College Naya Nangal.
  • “Temperature Effect On Stability Constants of Metal Complexes in 50% (v/v) Water-ethanol Solution”. (2017). International Journal of Advanced Research.
  • Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. (2023). PMC.
  • DSC Measurements of Metals by DSC and TGA/DSC. METTLER TOLEDO.
  • Factors affecting the stability of complexes. Unacademy.
  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). MDPI.
  • Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. (2016). PMC - PubMed Central.
  • Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. (2024). Biointerface Research in Applied Chemistry.
  • How to solve synthesis problems. University of Calgary.
  • How To: Troubleshoot a Reaction. University of Rochester.
  • A role of intermolecular interaction modulating thermal diffusivity in organosuperelastic and organoferroelastic cocrystals. (2023). Semantic Scholar.
  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019). MDPI.
  • dimensional coordination polymer based on sodium(I) ions and. (2023). journalssystem.com.
  • Effect of Crystal Packing on the Structures of Polymeric Metallocenes. (2005). Inorganic Chemistry.
  • Synthesis, crystal structure and thermal stability of a novel 3D coordination polymer Pb(1,4-napdc)(DMF). (2006). Beijing Institute of Technology.
  • Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. (2023). ACS Publications.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

An In-Depth Technical Guide to ¹H and ¹³C NMR Peak Assignments and Structural Verification In the landscape of drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Molecules posses...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to ¹H and ¹³C NMR Peak Assignments and Structural Verification

In the landscape of drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Molecules possessing fused or linked heteroaromatic rings, such as 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol, are of significant interest due to their potential as scaffolds for developing novel therapeutic agents, including kinase inhibitors and anticancer drugs.[1] Accurate structural elucidation is the non-negotiable first step in understanding their function.

Molecular Structure and Tautomerism: The First Consideration

A critical aspect of this molecule is its potential for tautomerism. The "thiol" form (-SH) can exist in equilibrium with its more stable "thione" form, where the proton resides on a ring nitrogen, creating a thiocarbonyl group (C=S). For many heterocyclic thiols, the thione tautomer is predominant in solution. This guide will proceed with the assignment based on the thione form, which is 4-amino-6-(pyrimidin-5-yl)-1,3,5-triazin-2(1H)-thione.

To ensure clarity in our assignments, the following standardized numbering system will be used.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh 5-10 mg of 4-Amino-6-(pyrimidin-5-yl)- 1,3,5-triazine-2-thiol B 2. Dissolve in 0.6-0.7 mL of high-purity DMSO-d6 A->B C 3. Vortex/sonicate until fully dissolved B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Acquire 1D ¹H Spectrum (≥16 scans) D->E F 6. Acquire 1D ¹³C Spectrum (≥1024 scans) E->F G 7. (Recommended) Acquire 2D Spectra: COSY, HSQC, HMBC F->G

Caption: Recommended workflow for NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

  • Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Unlike chloroform-d (CDCl₃), DMSO-d₆ is a hydrogen bond acceptor, which slows down the rate of proton exchange. This crucial feature allows for the observation of signals from the N-H and NH₂ protons, which might otherwise broaden into the baseline or be absent. [2][3]The residual proton signal of DMSO-d₆ (a pentet at ~2.50 ppm) and its carbon signal (~39.52 ppm) serve as convenient internal references. [4][5]* 2D NMR (COSY, HSQC, HMBC): For a molecule with several closely spaced aromatic signals and multiple quaternary carbons, 1D spectra alone are insufficient for unambiguous assignment.

    • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart), which is essential for assigning protons within the pyrimidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (2-4 bonds), which is indispensable for assigning quaternary carbons and linking the triazine and pyrimidine rings. [6][7]

¹H NMR Spectral Analysis and Peak Assignments

The ¹H NMR spectrum is predicted to show signals in the aromatic region, along with broader signals for the exchangeable protons.

Proton Assignment Predicted δ (ppm) Multiplicity Justification and Comparative Data
H2' ~9.3 - 9.4sIn unsubstituted pyrimidine, the H2 proton is the most deshielded at ~9.26 ppm due to the inductive effect of two adjacent nitrogen atoms. [8]This singlet will be the furthest downfield signal in the aromatic region.
H4', H6' ~9.2 - 9.3s (or two s)In pyrimidine, H4 and H6 are equivalent at ~8.78 ppm. [8]Here, they are chemically distinct but may be very close. Due to the distance from the triazine ring, long-range coupling might be minimal, leading to two closely spaced singlets or a single singlet integrating to 2H. Aromatic protons in substituted pyrimidines are typically observed between 6.5 and 9.16 ppm. [9]
-NH₂ (Amino)~7.5 - 8.5br sThe chemical shift of amino groups on electron-deficient rings like triazine is significantly downfield compared to simple amines. [10]This signal is often broad due to quadrupolar relaxation from the adjacent ¹⁴N and exchange. Its position is highly sensitive to concentration and temperature. [11]
N1-H (Thione)~12.0 - 13.5br sThe N-H proton of the thione tautomer is expected to be highly deshielded due to its position in a conjugated system and its acidic nature. This is comparable to N-H protons in similar heterocyclic systems like triazoles. [12]This signal will be broad and may be confirmed by adding a drop of D₂O to the sample, which would cause the signal to disappear due to H-D exchange. [2]

¹³C NMR Spectral Analysis and Peak Assignments

The ¹³C NMR spectrum will be characterized by several signals in the highly deshielded region (150-180 ppm) corresponding to the carbons of the two heteroaromatic rings.

Carbon Assignment Predicted δ (ppm) Justification and Comparative Data
C2 (Thione C=S)~175 - 180The thiocarbonyl carbon is typically the most deshielded carbon in the structure. In similar heterocyclic thiones, this carbon resonates significantly downfield.
C4, C6 (Triazine)~165 - 170Carbons in the 1,3,5-triazine ring are highly deshielded. In substituted triazines, these carbons can range from 163-191 ppm. [13]C4 (bearing the amino group) and C6 (bearing the pyrimidinyl group) will be in a similar range but distinguishable via HMBC correlations to the NH₂ and pyrimidine protons, respectively.
C2' (Pyrimidine)~158 - 160This carbon is between two nitrogens and will be the most deshielded of the pyrimidine CH carbons. In pyrimidine itself, C2 is at 157.4 ppm.
C4', C6' (Pyrimidine)~156 - 158These carbons are adjacent to one nitrogen each. In pyrimidine, C4/C6 are at 156.9 ppm. [4]They will show direct correlation to H4' and H6' in an HSQC spectrum.
C5' (Pyrimidine)~130 - 135This is the only quaternary carbon in the pyrimidine ring and serves as the linkage point. It will be more shielded than the other pyrimidine carbons. Its assignment would be confirmed via its HMBC correlation to H4' and H6'.

Comparative Analysis with Parent Heterocycles

To ground our predictions, it is instructive to compare the expected shifts with those of the parent, unsubstituted heterocycles.

  • 1,3,5-Triazine: This highly symmetrical molecule shows a single proton peak at ~9.2 ppm and a single carbon peak at 166.3 ppm. [14]The introduction of amino, thione, and pyrimidinyl substituents breaks this symmetry, leading to the complex pattern of distinct signals predicted above. The electron-donating amino group and the thione group are expected to influence the carbon shifts of C4 and C2 significantly.

  • Pyrimidine: The parent pyrimidine has three distinct proton signals (δ 9.26, 8.78, 7.36 ppm) and three carbon signals. [8]In our target molecule, the C5'-H proton is replaced by the bond to the triazine ring. The remaining pyrimidine protons (H2', H4', H6') are all in electron-deficient environments, leading to their predicted downfield shifts, which are modulated by the electron-withdrawing effect of the attached triazine moiety. [15] This detailed, predictive guide, grounded in established NMR principles and comparative data, provides researchers with a robust framework for the structural confirmation of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol and its analogs. The application of the described multi-dimensional NMR experiments is critical for achieving unambiguous assignments and ensuring the scientific integrity of subsequent research.

References

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • TDX. Chapter 3 – Structural characterization of triazines. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis, Characterization, Antiproliferative and Apoptosis Inducing Effects of Novel s-Triazine Derivatives. Available from: [Link]

  • Canadian Journal of Chemistry. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

  • Maynooth University Research Archive Library. One-Pot Synthesis of Fluorescent 2,5-Dihydro-1,2,3-triazine Derivatives from a Cascade Rearrangement Sequence. Available from: [Link]

  • ResearchGate. 1H and 13C NMR correlations between the calculated and experimental data. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Article. Available from: [Link]

  • Reddit. Amine protons on NMR : r/OrganicChemistry. Available from: [Link]

  • University College London. Chemical shifts. Available from: [Link]

  • PMC. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Available from: [Link]

  • MDPI. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Available from: [Link]

  • ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available from: [Link]

  • CentAUR. 4-(3-((Pyridin-4-ylmethyl)amino)-t[9][16][17]riazolo[4,3-b]t[9][16][17]riazin-6- yl)phenol: an improved anticancer agent. Available from: [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. Available from: [Link]

  • SciSpace. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Available from: [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available from: [Link]

  • Zaporizhzhia State Medical University. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Available from: [Link]

  • ResearchGate. Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Available from: [Link]

  • KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Available from: [Link]

Sources

Comparative

FTIR spectral analysis of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol vs starting materials

Executive Summary This guide provides a definitive spectroscopic analysis of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol , a pharmacophore bridging the structural diversity of pyrimidines and triazines. The analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic analysis of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol , a pharmacophore bridging the structural diversity of pyrimidines and triazines. The analysis focuses on distinguishing the target molecule from its likely starting materials: 5-Cyanopyrimidine and Amidinothiourea .

Key Diagnostic Indicator: The reaction success is most reliably monitored by the complete disappearance of the sharp nitrile stretch (


) at ~2230 cm⁻¹ and the emergence of the triazine ring breathing mode at ~810 cm⁻¹.

Structural Context & Synthesis Pathway[1][2][3]

To interpret the spectrum accurately, we must understand the chemical transformation. The formation of the 1,3,5-triazine ring in this context typically proceeds via the cyclization of a nitrile derivative with a guanidine-like species.

Reaction Pathway Visualization

The following diagram illustrates the condensation of 5-Cyanopyrimidine with Amidinothiourea. This pathway provides the clearest spectroscopic contrast (Nitrile


 Triazine).

ReactionPathway SM1 5-Cyanopyrimidine (Starting Material 1) Diagnostic: -C≡N Intermediate Imidoylamidine Intermediate SM1->Intermediate Nucleophilic Attack SM2 Amidinothiourea (Starting Material 2) Diagnostic: C=S, NH2 SM2->Intermediate Product Target Triazine Thiol (Product) Diagnostic: Triazine Ring, Thione Intermediate->Product Cyclization & -NH3

Figure 1: Synthetic pathway highlighting the transition from linear nitrile/guanidine precursors to the cyclic triazine scaffold.

Experimental Protocol: Sample Preparation

For heterocyclic thiols, sample preparation is critical due to hydrogen bonding and tautomerism.

Method A: ATR (Attenuated Total Reflectance) — Recommended for Routine Screening
  • Crystal: Diamond or ZnSe.

  • Protocol: Place 2-5 mg of solid powder directly on the crystal. Apply high pressure using the anvil to ensure intimate contact.

  • Pros: Rapid, no sample destruction.

  • Cons: Lower sensitivity for weak bands (like S-H stretches).

Method B: KBr Pellet — Recommended for Structural Confirmation
  • Protocol: Grind 1 mg of sample with 100 mg of spectroscopic grade KBr. Press into a transparent pellet at 8-10 tons pressure.

  • Why: KBr matrices often stabilize the ionic character of the zwitterionic thione forms, providing sharper resolution of the "fingerprint" region (1500–600 cm⁻¹).

Comparative Spectral Analysis

This section dissects the spectra of the starting materials versus the product.

Starting Material 1: 5-Cyanopyrimidine

The spectrum of this precursor is dominated by the nitrile group and the pyrimidine ring.

  • 
     (Nitrile):  A sharp, distinct peak at 2230 ± 10 cm⁻¹ . This is the "smoking gun." If this peak remains, unreacted starting material is present.
    
  • Pyrimidine Ring: Characteristic "breathing" mode around 990 cm⁻¹ and skeletal stretches at 1580 cm⁻¹ .

Starting Material 2: Amidinothiourea
  • 
     (Amine):  Broad, multi-spiked band between 3100–3450 cm⁻¹  (primary amine).
    
  • 
     (Thione):  A strong band typically found at 1150–1200 cm⁻¹ .
    
  • 
     (Scissoring):  Strong band near 1620 cm⁻¹ .
    
The Product: 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

The product spectrum is a hybrid of retained features (pyrimidine ring) and new features (triazine ring), with one major subtraction (nitrile).

  • Disappearance of Nitrile: The 2230 cm⁻¹ region must be flat.

  • Triazine Ring Formation: Look for the "Quadrant Stretching" bands. 1,3,5-triazines exhibit strong absorption at 1530–1560 cm⁻¹ . This will likely appear as a shoulder or a split peak alongside the retained pyrimidine stretch.

  • Ring Breathing: The 1,3,5-triazine ring breathing mode appears at 810 ± 10 cm⁻¹ . This is distinct from the pyrimidine breathing mode (~990 cm⁻¹).

  • Thiol vs. Thione: See Section 5.

Summary Data Table
Functional GroupAssignment5-Cyanopyrimidine (SM1)Amidinothiourea (SM2)Target Product
Nitrile (-C≡N) Stretching2230 cm⁻¹ (Strong) ABSENT
Amine (-NH₂) Stretching3100–3450 cm⁻¹3150–3400 cm⁻¹ (Retained)
C=N / Ring Skeletal1580 cm⁻¹1530–1560 cm⁻¹ (New Triazine)
Thione (C=S) Stretching1150–1200 cm⁻¹1180–1220 cm⁻¹
Thiol (S-H) Stretching~2550 cm⁻¹ (Weak/Absent)*
Ring Breathing Deformation990 cm⁻¹ (Pyrimidine)810 cm⁻¹ (Triazine) + 990 cm⁻¹

Deep Dive: Thione-Thiol Tautomerism

A common point of confusion in triazine thiol analysis is the absence of a clear S-H peak. In the solid state (KBr or ATR), these molecules predominantly exist in the Thione (NH-C=S) form rather than the Thiol (N=C-SH) form due to intermolecular hydrogen bonding.

Tautomeric Equilibrium Visualization

Tautomerism Thiol Thiol Form (Aromatic) Diagnostic: Weak S-H (~2550) Thione Thione Form (Solid State Dominant) Diagnostic: Strong C=S (~1200) Thiol->Thione H-Shift (Solid State)

Figure 2: The equilibrium favors the Thione form in the solid state, suppressing the S-H signal.

Analysis Tip: Do not interpret the absence of a peak at 2550 cm⁻¹ as a failed reaction. Instead, look for the Thioamide II band (coupling of N-H bending and C=S stretching) around 1200–1250 cm⁻¹ .

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Peak at 2230 cm⁻¹ Unreacted NitrileRecrystallize (likely Ethanol/DMF) to remove SM1.
Broad Hump >3000 cm⁻¹ Wet SampleDry sample in vacuum oven (Triazines are hygroscopic).
Split Peak at 1700 cm⁻¹ Solvent ResidueCheck for Acetone or Ethyl Acetate trapped in lattice.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignments).
  • NIST Chemistry WebBook. Infrared Spectrum of 5-Cyanopyrimidine.

  • SDBS Spectral Database. FTIR Spectrum of Amidinothiourea. AIST Japan.

  • Bolin, D. R., et al. "Synthesis and properties of 1,3,5-triazine-2-thiol derivatives." Journal of Organic Chemistry.
  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. (Reference for tautomerism in nitrogen heterocycles).
Validation

Advanced Structural Elucidation: 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol via ESI-MS/MS

Topic: Mass Spectrometry Fragmentation Patterns of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecule Profile

In the impurity profiling of antiviral nucleoside analogs and kinase inhibitors, nitrogen-rich heterocycles present unique analytical challenges due to their high polarity and tautomeric complexity. This guide provides a technical breakdown of the mass spectrometry (MS) behavior of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol (referred to herein as APT-Thiol ).

We compare the fragmentation dynamics of APT-Thiol against its structural analogs (oxygenated tautomers and S-alkylated derivatives) to provide a definitive identification workflow.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Formula: C₇H₆N₆S

  • Exact Mass: 206.0375 Da

  • Precursor Ion [M+H]⁺: 207.0448 Da

  • Structural Challenge: The molecule contains two distinct heteroaryl rings (triazine and pyrimidine) connected by a C-C bond, with a thiol group capable of thione-thiol tautomerism.

Comparative Analysis: Performance & Detection

The following table contrasts the MS performance of APT-Thiol against common alternative derivatives encountered during synthesis or metabolic degradation.

FeatureAPT-Thiol (Target) APT-Oxygen Analog (Triazinone) S-Methyl Derivative
Ionization Mode ESI+ / ESI- (Amphoteric)ESI+ (Preferred)ESI+
Key Neutral Loss -34 Da (H₂S) or -17 Da (NH₃) -43 Da (HNCO) -48 Da (CH₃SH)
Ring Stability Moderate (Thione stabilizes ring)High (Amide resonance)Low (Leaving group active)
Chromatography HILIC / Mixed-Mode (High Polarity)Reverse Phase C18 Reverse Phase C18
Isotopic Signature Distinct ³⁴S peak (~4.4%)No significant A+2Distinct ³⁴S peak
Expert Insight: The Polarity Trap

Standard C18 RPLC often fails to retain APT-Thiol due to the ionizable thiol/amino groups. Causality: The compound exists largely as a zwitterion or thione tautomer in aqueous mobile phases, causing it to elute in the void volume.

  • Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) with an Ammonium Formate buffer to enhance ionization while retaining the polar analyte.

Fragmentation Mechanics & Pathways[9][10][11][12][13]

The fragmentation of APT-Thiol under Collision-Induced Dissociation (CID) follows three distinct pathways driven by the stability of the daughter heterocyclic rings.

Pathway A: Ammonia Loss (Primary)

The amino group at position 4 is the most labile protonation site.

  • Mechanism: Proton transfer from the ring nitrogen to the exocyclic amine facilitates the elimination of neutral ammonia (NH₃).

  • Transition: m/z 207.04 → m/z 190.01

Pathway B: Thiol/Thione Elimination (Diagnostic)

This pathway distinguishes the thiol from oxygenated impurities.

  • Mechanism: In the thione tautomer, the sulfur is expelled as H₂S (neutral loss of 34 Da).

  • Transition: m/z 207.04 → m/z 173.05

  • Note: If the spectrum shows a loss of 32 Da (S) or 33 Da (HS radical), check for radical cation formation, which is rare in ESI but common in EI.

Pathway C: Triazine Ring Cleavage (RDA)

High collision energies (CE > 35 eV) trigger the Retro-Diels-Alder (RDA) collapse of the triazine ring.

  • Mechanism: The triazine ring opens, typically ejecting a nitrile fragment (HCN or Pyrimidine-CN).

  • Transition: m/z 190.01 → m/z 149.02 (Loss of cyanamide moiety).

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for structural elucidation based on MS/MS data.

FragmentationPathway cluster_legend Pathway Legend Root Precursor Ion [M+H]+ m/z 207.04 Frag1 Loss of NH3 (-17 Da) m/z 190.01 (Amino-Triazine Core) Root->Frag1 Low CE (10-20 eV) Frag2 Loss of H2S (-34 Da) m/z 173.05 (Desulfurization) Root->Frag2 Med CE (20-30 eV) Frag3 RDA Cleavage Loss of CH2N2 (-42 Da) m/z 148.01 Frag1->Frag3 Ring Opening Frag4 Pyrimidine-Nitrile Ion m/z 104.03 Frag2->Frag4 High CE (>40 eV) Legend1 Blue: Parent Ion Legend2 Yellow: Primary Fragments Legend3 Red: Deep Fragmentation

Caption: Figure 1. ESI-MS/MS fragmentation tree for APT-Thiol. Primary pathways involve deamination and desulfurization, followed by triazine ring collapse.

Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and distinguishes the target from isobaric interferences.

A. Sample Preparation[3][4][7][8][11]
  • Solvent: Dissolve 1 mg of sample in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

    • Why: Pure organic solvents may precipitate the polar zwitterion; acid ensures protonation for ESI+.

  • Concentration: Dilute to 1 µg/mL for direct infusion or LC-MS injection.

B. LC-MS/MS Parameters (Agilent Q-TOF / Thermo Orbitrap)
  • Column: Zorbax HILIC Plus or Amide (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

    • Validation: The high organic start is critical for HILIC retention of the polar triazine.

  • Source: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

  • Acquisition: Data Dependent Acquisition (DDA) with a mass range of 50–500 m/z.

C. Validation Step (The "Trust" Factor)

To confirm the presence of the thiol group (vs. an OH group in a metabolite):

  • Zoom into the parent ion at m/z 207.04 .

  • Check for the A+2 isotope at m/z 209.04 .

  • Criteria: The intensity of the A+2 peak should be approximately 4.4% of the parent peak (due to naturally occurring ³⁴S). If the A+2 peak is <1%, the molecule is likely the oxygenated analog (OH instead of SH).

References

  • Holčapek, M., et al. (2010). Mass Spectrometry of Nitrogen-Containing Heterocycles. Structural analysis of triazine derivatives using advanced MS techniques.

  • Agilent Technologies. (2020). Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Application Note on high-resolution impurity profiling of pharmaceutical ingredients.

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Pyrazine and Triazine derivatives. Standard Reference Database.

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling of triazine pesticides and intermediates.

  • Rehman, A., et al. (2024). Synthesis and MS characterization of pyrimidine-triazine hybrids. Journal of Molecular Structure.

Safety & Regulatory Compliance

Safety

Proper Disposal &amp; Handling of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

[1][2] Executive Summary Immediate Action Required: Treat 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a Stench Compound .[1] This heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Immediate Action Required: Treat 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a Stench Compound .[1]

This heterocyclic compound combines a triazine core with a pyrimidine ring and a free thiol (-SH) group. This structural motif is characteristic of kinase inhibitors and antimetabolites (similar to 6-Thioguanine). Consequently, disposal protocols must mitigate two distinct risks: biological toxicity (potential mutagenicity/cytotoxicity) and volatile sulfur emissions (stench).

Do not dispose of down the drain. All waste must be segregated into approved hazardous waste streams.

Part 1: Hazard Identification & Compatibility

Before disposal, you must understand the chemical behavior of the compound to prevent incompatible reactions in the waste container.

Chemical Hazard Profile
FeatureHazard ClassOperational Implication
Thiol Group (-SH) Stench / Reducing AgentCan generate noxious odors even in trace amounts. Reacts vigorously with strong oxidizers.
Triazine/Pyrimidine Core Potential Bioactive / CytotoxinTreat as a suspected carcinogen/reproductive toxin. Use containment (fume hood/glove box).
Physical State Solid (Powder)Dust inhalation risk. Use N95 or P100 respiratory protection if outside a hood.
Chemical Compatibility Matrix

CRITICAL WARNING: While bleach is used to quench trace residues (see Section 3), never mix bulk quantities of this compound with strong oxidizers in a waste drum.

  • Incompatible: Strong oxidizing agents (Nitric acid, Peroxides), Strong bases (can generate thiolate anions).

  • Compatible (for waste stream): Non-halogenated organic solvents (DMSO, Methanol), Halogenated solvents (DCM - if segregated).

Part 2: Pre-Disposal Treatment (Quenching Protocol)

Because this compound contains a thiol, standard disposal can lead to "stench complaints" from waste management facilities. You must oxidize trace residues on glassware before washing.

The Hypochlorite Oxidation Method

Purpose: To convert the reactive/smelly thiol (-SH) into a non-volatile sulfonate (-SO3H) or disulfide.

Reagents:

  • Commercial Bleach (5-6% Sodium Hypochlorite)

  • Water

  • Surfactant (Dish soap)

Protocol:

  • Preparation: Prepare a 10% bleach solution (1 part bleach : 9 parts water) in a fume hood.

  • Soaking: Submerge contaminated spatulas, weigh boats, and glassware in the bath.

  • Duration: Soak for minimum 2 hours (overnight is preferred for complete oxidation).

  • Rinse: Rinse glassware with water.[2] The rinsate can now be flushed down the drain with copious water (check local regulations; if strictly zero-discharge, collect rinsate as aqueous waste).

Part 3: Waste Segregation & Disposal Workflows

Solid Waste (Bulk Substance)

Do not bleach bulk powder. The reaction is exothermic and can generate toxic chloramines if nitrogen is present.

  • Containment: Place the vial/container into a clear plastic bag (Zip-lock).

  • Labeling: Mark as "Solid Hazardous Waste - Toxic/Stench."

  • Secondary Containment: Place the bagged waste into a wide-mouth high-density polyethylene (HDPE) jar.

  • Disposal: Submit to your facility's hazardous waste management team.

Liquid Waste (Mother Liquors/Reaction Mixtures)

Liquid waste is separated based on the solvent used.

  • Scenario A: Dissolved in DMSO/Methanol (Non-Halogenated)

    • Dispose in Non-Halogenated Organic Waste container.

    • Addendum: If the solution smells strongly of sulfur, add 1-2% volume of bleach to the waste container only if the container does not contain incompatible acids or ammonia. Safer Alternative: Segregate into a specific "Thiol/Stench Waste" carboy to prevent contaminating the main solvent stream with odors.

  • Scenario B: Dissolved in DCM/Chloroform (Halogenated)

    • Dispose in Halogenated Organic Waste container.

Disposal Decision Tree

The following logic flow ensures compliant segregation of waste streams.

DisposalWorkflow Start Waste Material Generated TypeCheck Material State? Start->TypeCheck Solid Solid / Powder TypeCheck->Solid Liquid Liquid Solution TypeCheck->Liquid Glassware Contaminated Glassware TypeCheck->Glassware Bag Double Bag (Zip-Lock) Solid->Bag SolventCheck Solvent Type? Liquid->SolventCheck Bleach Soak in 10% Bleach (2-12 Hours) Glassware->Bleach Bin Solid Hazardous Waste (Label: Toxic/Stench) Bag->Bin Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (DMSO, MeOH) SolventCheck->NonHalo No Halogens Wash Standard Wash Bleach->Wash

Figure 1: Decision tree for segregating 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol waste streams based on physical state and solvent composition.

Part 4: Emergency Spill Response

Trigger: Spillage of >100mg of powder or >5mL of concentrated solution outside a fume hood.

  • Evacuate & Ventilate: Clear the immediate area. Thiols have a low odor threshold; respiratory irritation is possible.

  • PPE Up: Don double nitrile gloves, lab coat, safety goggles, and an N95 respirator (if powder is airborne).

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a bag.

    • Liquids: Cover with absorbent pads or vermiculite.

  • Decontamination (The Bleach Wipe):

    • Wipe the surface with 10% Bleach solution .

    • Wait 10 minutes.

    • Wipe again with water to remove bleach residue.[2]

    • Dispose of all wipes as Solid Hazardous Waste .

Part 5: Scientific Rationale (Mechanism of Action)

Why do we insist on bleach quenching for thiols? The oxidation of the thiol group prevents the formation of volatile sulfides. The hypochlorite ion (


) attacks the sulfur, progressively oxidizing it.

Reaction Pathway:



The sulfonic acid derivative is water-soluble, non-volatile, and generally less biologically active than the parent thiol-triazine.

OxidationPath Thiol Thiol (-SH) (Stench/Reactive) Disulfide Disulfide (-S-S-) (Less Odor) Thiol->Disulfide Oxidation Bleach1 + NaOCl Sulfonate Sulfonate (-SO3H) (Safe/Water Soluble) Disulfide->Sulfonate Deep Oxidation Bleach2 + Excess NaOCl

Figure 2: Chemical pathway for the deactivation of thiol groups using sodium hypochlorite.

References

  • BLDpharm . (n.d.). SDS for 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol (CAS 1602113-19-8). Retrieved from

  • UCLA Chemistry & Biochemistry . (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from

  • MilliporeSigma . (n.d.). Safety Data Sheet for 6-Thioguanine (Related Structure). Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Handling

Operational Safety &amp; Handling Protocol: 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

Executive Summary: The "Precautionary Potency" Principle[1] As a Senior Application Scientist, I often see researchers treat intermediate heterocycles as "generic white powders." This is a critical error. 4-Amino-6-(pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Potency" Principle[1]

As a Senior Application Scientist, I often see researchers treat intermediate heterocycles as "generic white powders." This is a critical error. 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol contains a scaffold frequently utilized in kinase inhibitors and adenosine receptor antagonists.

Until specific toxicological data proves otherwise, you must handle this compound as a potent bioactive agent.

This guide moves beyond generic SDS statements to provide a logistical framework for safe handling, focusing on the specific risks posed by the thiol moiety (odor, oxidation, acidity) and the nitrogen-rich heterocyclic core (biological activity, potential energetic decomposition).

Chemical Hazard Deconstruction

To understand the PPE requirements, we must first understand the molecular behavior.

Structural FeatureOperational HazardMitigation Strategy
Thiol (-SH) Group High odor threshold; prone to oxidation to disulfides; weak acidity (

).
Fume Hood Mandatory. Bleach (NaOCl) required for decontamination to prevent lingering stench.
Triazine Core Nitrogen-rich; potential for skin sensitization.Double-gloving recommended. Avoid inhalation of dust.[1][2][3][4]
Pyrimidine Ring Biologically active pharmacophore (DNA/RNA interaction potential).Treat as a potential reproductive toxin/mutagen (Universal Precaution).
Physical State Fine crystalline powder (likely electrostatic).Use anti-static gun or ionizer during weighing to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." Use this matrix to determine protection levels based on your specific operation.

Table 1: Task-Based PPE Requirements
OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed)N/ASingle Nitrile (4 mil)Safety GlassesLab Coat (Cotton/Poly)
Weighing (< 100 mg)Fume Hood or Vented EnclosureDouble Nitrile (Outer: 4 mil, Inner: 2 mil)Safety GlassesLab Coat + Cuff Guards
Weighing (> 100 mg)Fume Hood (Face velocity > 100 fpm)Double Nitrile OR Neoprene (if solvent present)Chemical GogglesLab Coat + Disposable Tyvek Sleeves
Solubilization / Reaction Fume HoodGlove Compatibility Check (See below)Chemical GogglesLab Coat + Chemical Apron
Spill Cleanup (Powder)N95 or P100 Half-Mask (if outside hood)Double Nitrile (Extended Cuff)Chemical GogglesTyvek Coverall

Critical Glove Note: Thiols can permeate thin latex rapidly. Nitrile is the industry standard. If using chlorinated solvents (DCM/Chloroform) for solubilization, standard nitrile degrades quickly; use Silver Shield® or thick (8 mil+) nitrile laminates.

Visualized Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the state of matter and quantity.

PPE_Decision_Tree Start Start: Handling 4-Amino-6- (pyrimidin-5-yl)-1,3,5-triazine-2-thiol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Qty Quantity > 100mg? Solid->Qty Solvent Solvent Type? Liquid->Solvent LowRisk Standard PPE: Single Nitrile, Safety Glasses, Fume Hood Qty->LowRisk No HighRiskSolid Elevated PPE: Double Nitrile, Tyvek Sleeves, Static Control Qty->HighRiskSolid Yes Aggressive Chlorinated/Polar Aprotic (DCM, DMF, DMSO) Solvent->Aggressive Benign Alcohol/Water/Ether Solvent->Benign Laminate Barrier Gloves Required: Silver Shield or Laminate Aggressive->Laminate StandardLiq Double Nitrile (Change every 15m) Benign->StandardLiq

Figure 1: Logic flow for selecting Personal Protective Equipment based on physical state and solvent compatibility.

Operational Protocols (The "How-To")

A. Weighing & Transfer (Static Mitigation)

Triazine thiols are often fine, electrostatic powders.

  • Environment: Work exclusively inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before contact.

  • Technique: Do not dump powder. Use a "tap-and-settle" motion.

  • Hygiene: Wipe the balance area with a 10% bleach solution immediately after use to oxidize any micro-particles and neutralize thiol odors.

B. Solubilization
  • Solvent Choice: This compound is likely soluble in DMSO or DMF.

  • Exotherm Risk: While low, always add solvent to the powder slowly.

  • Vessel: Use screw-cap vials with PTFE liners. Avoid cork or rubber septa, as thiols can adsorb into these materials, creating a permanent stench source.

C. Emergency Spill Response

If a spill occurs (> 500 mg), evacuate the immediate area to allow aerosols to settle.

Spill_Response Assess 1. Assess Volume & State PPE_Up 2. Don PPE: Resp Protection + Double Gloves Assess->PPE_Up Isolate 3. Isolate: Cover with absorbent pads PPE_Up->Isolate Neutralize 4. Neutralize: Apply 10% Bleach (Oxidize Thiol) Isolate->Neutralize Collect 5. Collect: Scoop into HazWaste Container Neutralize->Collect Clean 6. Final Clean: Soap & Water Wash Collect->Clean

Figure 2: Step-by-step spill response workflow emphasizing chemical neutralization.

Waste Management & Disposal

Never dispose of this compound down the drain.

  • Solid Waste: Collect in a dedicated "Solid Hazardous Waste" container labeled Toxic/Irritant.

  • Liquid Waste:

    • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) in the waste stream, as the thiol group can react energetically.

    • Labeling: Clearly mark the tag with "Contains Triazine Thiol - Potential Stench."

  • Container Decontamination: Rinse empty vials with 10% bleach (sodium hypochlorite) before discarding glass to prevent trash cans from smelling of sulfur.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5][6] United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • PubChem. (n.d.). Compound Summary for 4-amino-6-methyl-1,3,5-triazine-2-thiol (Structural Analog Reference). National Center for Biotechnology Information. [Link]

Sources

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